Technical Documentation Center

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
  • CAS: 874801-15-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Executive Summary In modern drug discovery and bioconjugation, the architectural design of linker molecules and bifunctional building blocks dictates the success of complex modalities like Proteolysis Targeting Chimeras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the architectural design of linker molecules and bifunctional building blocks dictates the success of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a highly specialized, orthogonally protected bifunctional scaffold. By combining the conformational flexibility of a 1,4-diazepane (homopiperazine) core[1] with a selectively cleavable 4-methoxybenzyl (PMB) protecting group[2] and a reactive propanoic acid tail, this molecule serves as a critical linchpin for synthesizing advanced therapeutics.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic tool. This guide deconstructs its physicochemical properties, explains the causality behind its structural design, and provides field-proven, self-validating protocols for its integration into synthetic workflows.

Structural Deconstruction & Physicochemical Profiling

The utility of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid lies in its three distinct structural domains, each engineered for a specific chemical purpose:

  • The 1,4-Diazepane Core (Homopiperazine): Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring introduces an additional methylene unit. This subtle change significantly alters the exit vectors of attached substituents, providing enhanced conformational flexibility. This is particularly advantageous when navigating the complex topological space of protein-protein interfaces or designing T-type calcium channel blockers[3].

  • The 4-Methoxybenzyl (PMB) Group: Positioned at the N4 secondary amine, the PMB group acts as a robust protecting group. The electron-donating methoxy substituent stabilizes the benzylic carbocation formed during cleavage, allowing for orthogonal deprotection under mildly acidic (TFA/scavenger) or oxidative (DDQ) conditions without disturbing standard peptide bonds or Boc/Fmoc groups[2][4].

  • The Propanoic Acid Linker: Positioned at the N1 amine, this three-carbon aliphatic chain terminates in a carboxylic acid, providing a primary handle for standard amide coupling (e.g., using HATU/DIPEA) to target ligands or fluorophores.

Quantitative Data: Physicochemical Properties

The following table summarizes the calculated and established physicochemical parameters of the molecule, which are critical for predicting its behavior in solution and during purification.

ParameterValue / DescriptionRationale / Implication
Chemical Formula C₁₆H₂₄N₂O₃Derived from the diazepane core + PMB + propanoic acid.
Molecular Weight 292.38 g/mol Ideal size for a building block; keeps final conjugate MW manageable.
Exact Mass 292.1786 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1Sourced from the terminal carboxylic acid (-OH).
Hydrogen Bond Acceptors 5Sourced from the two tertiary amines and three oxygen atoms.
Rotatable Bonds 6Ensures high degrees of freedom for linker flexibility.
pKa (Predicted) ~4.5 (Acid), ~8.5 (Amine)Zwitterionic character at physiological pH dictates purification strategy.

Synthetic Methodology & Workflow

The synthesis of this building block relies on sequential, regioselective functionalization of the symmetrical 1,4-diazepane core. The logic here is to break symmetry efficiently while preventing over-alkylation.

Synthesis_Workflow Core 1,4-Diazepane (Starting Material) Alkylation1 PMB-Cl / Base (N4-Protection) Core->Alkylation1 Intermediate 1-(4-Methoxybenzyl)- 1,4-diazepane Alkylation1->Intermediate Alkylation2 Ethyl Acrylate (Michael Addition) Intermediate->Alkylation2 Ester Propanoate Ester Intermediate Alkylation2->Ester Hydrolysis LiOH / H2O (Saponification) Ester->Hydrolysis Product Target Molecule: C16H24N2O3 Hydrolysis->Product

Caption: Step-by-step synthetic workflow for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid.

Causality in the Synthetic Steps:
  • Mono-protection: 1,4-diazepane is reacted with 1 equivalent of 4-methoxybenzyl chloride (PMB-Cl). To maximize mono-alkylation and suppress di-alkylation, the reaction is often run under high dilution or using a large excess of the inexpensive 1,4-diazepane, which is later recovered.

  • Michael Addition: The resulting secondary amine undergoes aza-Michael addition with ethyl acrylate. This step is highly efficient and atom-economical, forming the C-N bond without generating halide waste.

  • Saponification: Mild basic hydrolysis (LiOH) converts the ethyl ester to the free propanoic acid, yielding the final zwitterionic product.

Application Logic & Self-Validating Protocols

When integrating this molecule into a larger synthetic scheme (e.g., building a bivalent degrader), the order of operations is paramount. The carboxylic acid must be engaged first, followed by the orthogonal removal of the PMB group to expose the secondary amine for the next coupling step.

Deprotection_Logic Start 3-[4-(PMB)-1,4-diazepan-1-yl] propanoic acid Coupling Amide Coupling (HATU/DIPEA) with Target Ligand Start->Coupling Carboxyl Activation Conjugate PMB-Protected Bivalent Conjugate Coupling->Conjugate Deprotect PMB Cleavage (TFA/TES/Thioanisole) Conjugate->Deprotect Orthogonal Deprotection Final Exposed Secondary Amine (Ready for further functionalization) Deprotect->Final Cation Scavenging

Caption: Logical sequence of carboxyl conjugation followed by orthogonal PMB deprotection.

Protocol 1: Carboxyl Activation and Amide Coupling

Objective: Conjugate the propanoic acid tail to a primary amine-bearing ligand. System Validation: The use of HATU generates an active HOAt ester. A color change (often pale yellow) indicates successful activation. LC-MS monitoring must show the disappearance of the 292.38 m/z peak and the appearance of the product mass.

  • Preparation: Dissolve 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.05 eq). Stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The PMB group renders the intermediate highly lipophilic, ensuring it partitions cleanly into the organic layer.

Protocol 2: Orthogonal PMB Deprotection

Objective: Remove the PMB group to liberate the N4 secondary amine without hydrolyzing the newly formed amide bond. Causality of Reagents: PMB cleavage generates a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this cation will re-alkylate electron-rich sites on the molecule (like tryptophan or tyrosine residues in peptidomimetics). Therefore, a scavenger cocktail is mandatory[5]. Triethylsilane (TES) acts as a hydride donor to irreversibly reduce the carbocation to 4-methylanisole[4].

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triethylsilane (TES) / Thioanisole in a 96:2:2 (v/v/v) ratio[5].

  • Cleavage: Dissolve the PMB-protected conjugate in the cocktail (approx. 10 mL per gram of substrate). Stir at 40 °C for 4 hours.

  • Validation: Monitor via LC-MS. The PMB loss corresponds to a mass shift of -120 Da (loss of C₈H₈O).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Precipitate the deprotected secondary amine salt using cold diethyl ether. Centrifuge and decant to isolate the pure TFA salt.

Conclusion

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a masterclass in functional group orchestration. By leveraging the 1,4-diazepane core for spatial flexibility and the PMB group for orthogonal reactivity, chemists can construct highly complex, multi-valent architectures with precision. Adhering to the mechanistic principles and self-validating protocols outlined above ensures high yields, minimal side-reactions, and robust scalability in drug development pipelines.

References

  • A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols - American Chemical Society.
  • Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing | Organic Letters - ACS Publications.

Sources

Exploratory

An In-Depth Technical Guide to Assessing the In Vitro Stability of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Foreword: The Critical Role of Early Stability Assessment in Drug Discovery In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. The journey from a promising hit co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Early Stability Assessment in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Among the key determinants of a drug's ultimate success is its stability within a biological environment. The ability of a molecule to resist degradation by metabolic enzymes and withstand the chemical rigors of plasma is fundamental to achieving therapeutic concentrations at its target site. This guide provides a comprehensive framework for the in vitro evaluation of the stability of a novel compound, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, a molecule with a diazepane scaffold that is of interest in medicinal chemistry.[1] While specific data for this exact molecule is not publicly available, this document outlines the authoritative, field-proven methodologies that form the bedrock of early-stage drug development, ensuring a robust and reliable assessment of its potential.

Compound Characterization: Foundational Knowledge

A thorough understanding of the physicochemical properties of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is the essential first step. While detailed experimental data for this specific molecule is scarce, we can infer certain characteristics based on its structure and related analogs like 3-(4-benzyl-1,4-diazepan-1-yl)propanoic acid.[2]

Table 1: Predicted Physicochemical Properties of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C16H24N2O3Based on chemical structure
Molecular Weight 292.37 g/mol Calculated from the molecular formula
Solubility Likely soluble in organic solvents like DMSO and methanol. Aqueous solubility is expected to be pH-dependent due to the carboxylic acid and basic nitrogen atoms.Common for small organic molecules used in drug discovery.
pKa Multiple pKa values are expected due to the presence of a carboxylic acid and two amine groups within the diazepane ring.The carboxylic acid will be acidic, while the amines will be basic.
LogP Moderately lipophilic.The presence of the methoxybenzyl group increases lipophilicity, while the diazepane and propanoic acid moieties contribute to polarity.

A precise understanding of these properties, particularly solubility, is critical for designing meaningful in vitro assays and ensuring the compound remains in solution at the tested concentrations.

Metabolic Stability in Liver Microsomes: A Gateway to Understanding Phase I Metabolism

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, predominantly located in the microsomal fraction of hepatocytes, playing a central role in the biotransformation of a vast number of drugs.[3][4] The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[3][4]

The "Why" Behind the Experimental Design

The core principle of this assay is to incubate the test compound with liver microsomes and a crucial cofactor, NADPH, which is essential for the catalytic activity of most CYP enzymes.[4] By measuring the disappearance of the parent compound over time, we can calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint). A control incubation without NADPH is run in parallel to account for any non-CYP-mediated degradation. The choice of species for the liver microsomes (e.g., human, rat, mouse) is critical for understanding potential interspecies differences in metabolism.[4]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Compound and Microsomes A->D B Prepare Microsome Suspension in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate Half-life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Workflow for the liver microsomal stability assay.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid in DMSO.

    • Working Solution: Dilute the stock solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to the desired starting concentration for the assay (typically 1 µM). The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of NADPH throughout the incubation period.

  • Incubation Procedure:

    • In a 96-well plate, add the test compound working solution to the wells.

    • Add the liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol containing an internal standard.[5]

  • Sample Analysis:

    • After quenching, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Plasma Stability: Assessing Hydrolytic and Enzymatic Degradation in Blood

While metabolic stability in the liver is a critical parameter, the stability of a compound in systemic circulation is equally important.[6] Plasma contains a variety of enzymes, such as esterases and proteases, that can degrade drug molecules.[6] The plasma stability assay evaluates the susceptibility of a compound to degradation in this complex biological matrix. This is particularly relevant for compounds containing functional groups prone to hydrolysis, such as esters and amides.[7][8]

Rationale for Plasma Stability Testing

A compound that is rapidly degraded in plasma will have a short half-life and may not reach its therapeutic target in sufficient concentrations.[6] This assay is crucial for identifying such liabilities early in the drug discovery process. It is also important to assess plasma stability in different species (e.g., human, rat, mouse) as the enzymatic activity can vary significantly.[7]

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) C Spike Compound into Plasma A->C B Thaw Plasma (e.g., Human, Rat, Mouse) B->C D Incubate at Timed Intervals (e.g., 0, 30, 60, 120 min) C->D E Quench Reaction (e.g., Acetonitrile with Internal Standard) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Parent Compound Remaining G->H I Calculate Half-life (t½) H->I

Caption: Workflow for the plasma stability assay.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid in DMSO.

    • Plasma: Thaw frozen plasma from the desired species (e.g., human, rat, mouse) at 37°C.

  • Incubation Procedure:

    • Spike the test compound into the plasma at a final concentration of typically 1 µM.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Analysis:

    • Vortex the samples to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Analytical Methodology: The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[9][10][11]

The Principles of Quantification

LC-MS/MS analysis involves three key steps:

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system. The test compound and internal standard are separated from other matrix components based on their physicochemical properties as they pass through a column packed with a stationary phase.

  • Ionization: The separated compounds enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then detected and quantified based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.[10]

Method Development and Validation

A robust and reliable LC-MS/MS method is crucial for accurate stability assessment. The development process involves optimizing chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ionization mode, collision energy). The method should be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.[12]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound.

Calculation of Stability Parameters
  • Half-life (t½): The time required for the concentration of the compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining compound versus time plot.

  • Intrinsic Clearance (CLint): For the microsomal stability assay, intrinsic clearance is calculated, which represents the inherent ability of the liver to metabolize a drug.

Table 2: Representative Data Summary for In Vitro Stability Assays

AssaySpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 120 min
Metabolic Stability Human[Experimental Value][Calculated Value][Experimental Value]
Rat[Experimental Value][Calculated Value][Experimental Value]
Mouse[Experimental Value][Calculated Value][Experimental Value]
Plasma Stability Human[Experimental Value]N/A[Experimental Value]
Rat[Experimental Value]N/A[Experimental Value]
Mouse[Experimental Value]N/A[Experimental Value]
Interpretation of Results

The results from these assays provide a critical early assessment of the compound's potential pharmacokinetic behavior.

  • High Metabolic Instability (short t½, high CLint): Suggests that the compound is likely to be rapidly cleared by the liver in vivo, potentially leading to low bioavailability and a short duration of action.

  • High Plasma Instability (short t½): Indicates that the compound may be degraded in the bloodstream before it can reach its target, also leading to poor efficacy.

  • Interspecies Differences: Significant differences in stability between species can complicate the extrapolation of preclinical data to humans.

Conclusion: A Pathway to Informed Drug Design

The in vitro stability assessment of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, as outlined in this guide, is a critical step in its early-stage evaluation. By employing robust and well-validated methodologies for metabolic and plasma stability, coupled with the precision of LC-MS/MS analysis, researchers can gain invaluable insights into the compound's potential pharmacokinetic liabilities. This knowledge empowers medicinal chemists to make informed decisions, whether to advance a promising candidate, terminate a compound with a high risk of failure, or guide the design of more stable and ultimately more effective new chemical entities.

References

  • Ma, Y., & Adedoyin, A. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. In Mass Spectrometry in Drug Discovery and Development (pp. 135-148). John Wiley & Sons, Inc. Available from: [Link]

  • Creative Bioarray. How to Improve Drug Plasma Stability?. Available from: [Link]

  • Li, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 17(1), 2320875. Available from: [Link]

  • Li, J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[13]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[9][13]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103. Available from: [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available from: [Link]

  • Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • Piras, L., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega, 5(21), 12197–12206. Available from: [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • NextSDS. 3-(4-BENZYL-[13]DIAZEPAN-1-YL)-PROPIONIC ACID. Available from: [Link]

  • MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • ResearchGate. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Available from: [Link]

  • PubChem. 3-(4-Methoxybenzamido)propanoic acid. Available from: [Link]

  • ACS Publications. (2026). Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. ACS Omega. Available from: [Link]

  • ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4335–4345. Available from: [Link]

  • The Good Scents Company. 3-(4-methoxybenzoyl) propionic acid. Available from: [Link]

  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2322. Available from: [Link]

  • Evotec. Plasma Stability. Available from: [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • OUCI. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Available from: [Link]

  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • U.S. Food and Drug Administration. (1993). Guideline for Industry: Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

Sources

Foundational

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacokinetic Characterization of 1,4-Diazepan-1-yl Propanoic Acid Derivatives Prepared by: Gemini, Senior Application Scientist The seven-membered 1,4-diazepane ring system is recogn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Characterization of 1,4-Diazepan-1-yl Propanoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

The seven-membered 1,4-diazepane ring system is recognized within the medicinal chemistry community as a "privileged structure." Its conformational flexibility and ability to present substituents in distinct spatial orientations have made it a cornerstone for designing ligands against a wide array of biological targets, from G-protein coupled receptors (GPCRs) to central nervous system (CNS) agents.[1] The addition of a propanoic acid moiety to this scaffold introduces a key acidic functional group, opening new avenues for modulating physicochemical properties such as solubility, and creating opportunities for specific ionic interactions with target proteins.

However, the therapeutic potential of any novel chemical series, including 1,4-diazepan-1-yl propanoic acid derivatives, cannot be realized without a thorough understanding of its pharmacokinetic (PK) profile. The journey of a drug molecule through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its efficacy, safety, and dosing regimen.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the pharmacokinetics of novel 1,4-diazepan-1-yl propanoic acid derivatives. We will move beyond mere protocol listing to explain the causality behind experimental choices, grounding our recommendations in established principles, and using the well-studied benzodiazepine class as an illustrative benchmark for metabolic pathways and analytical approaches.

Part 1: A Framework for ADME Assessment

The core of a pharmacokinetic profile is understanding the four pillars of ADME. The experimental journey typically begins with a suite of rapid in vitro assays to identify potential liabilities before progressing to more resource-intensive in vivo studies.

Absorption: Crossing the Barrier

Absorption describes the process by which a drug enters systemic circulation. For orally administered drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal epithelium.

  • Key Parameters: Oral bioavailability (%F), peak plasma concentration (Cmax), and time to reach peak concentration (Tmax).

  • Causality & Experimental Choice: Poor aqueous solubility or low intestinal permeability are common causes of low oral bioavailability. Therefore, early in vitro assessment is critical.

    • Solubility Assays: Kinetic and thermodynamic solubility tests in physiologically relevant buffers (e.g., pH 1.2, 6.8) predict how well a compound will dissolve. The propanoic acid moiety suggests that solubility will be pH-dependent.

    • Permeability Assays: The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability. It provides an apparent permeability coefficient (Papp) and can identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common liability.

Distribution: Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs.

  • Key Parameters: Volume of distribution (Vd), Plasma Protein Binding (%PPB).

  • Causality & Experimental Choice:

    • Plasma Protein Binding (PPB): Highly protein-bound drugs have a lower free fraction (unbound drug), which is the pharmacologically active portion. Only the unbound drug can interact with targets and be cleared. Equilibrium dialysis is the gold standard for determining %PPB. For this class of compounds, binding to human serum albumin (HSA) is expected to be a key determinant.

    • Tissue Distribution: The Vd relates the amount of drug in the body to its concentration in the plasma. A high Vd (>1 L/kg) suggests extensive distribution into tissues, which can prolong the half-life. For CNS-targeted diazepane derivatives, assessing brain penetration via in vivo studies and calculating the brain-to-plasma ratio (Kp) is essential. Recent work on 1,4-diazepane PET ligands demonstrates their potential for brain uptake.[2]

Metabolism: Biotransformation and Clearance

Metabolism is the chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination. This is arguably the most critical and complex aspect of pharmacokinetics.

  • Key Parameters: Metabolic stability (intrinsic clearance), identification of major metabolites, and reaction phenotyping (identifying key enzymes).

  • Causality & Experimental Choice: The 1,4-diazepane core is susceptible to several metabolic transformations. Drawing from the extensive literature on benzodiazepines like diazepam, we can anticipate key metabolic pathways.[3][4]

    • Phase I Metabolism (Functionalization): Primarily mediated by cytochrome P450 (CYP) enzymes. For diazepam, CYP3A4 and CYP2C19 are critical for N-demethylation and hydroxylation.[4][5] For novel 1,4-diazepan-1-yl propanoic acid derivatives, one must assume these enzymes will be relevant.

      • In Vitro Screening: Incubating the compound with human liver microsomes (HLM) or hepatocytes provides a measure of intrinsic clearance, which is used to predict hepatic clearance and half-life.

    • Phase II Metabolism (Conjugation): The propanoic acid group is a prime handle for glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes. The metabolites of diazepam, such as oxazepam, are extensively glucuronidated before excretion.[4][6]

      • Metabolite Identification: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is used to identify metabolites formed in microsomal or hepatocyte incubations.

Excretion: Elimination from the Body

Excretion is the removal of the drug and its metabolites from the body, primarily through urine or feces.

  • Key Parameters: Elimination half-life (t½), Clearance (CL).

  • Causality & Experimental Choice: Clearance is the volume of plasma cleared of the drug per unit time, and half-life is the time required for the drug concentration to decrease by half. These parameters determine the dosing interval. Renal clearance of the parent drug may be significant for polar compounds, while metabolites, especially glucuronides, are often actively secreted into urine.[7] Full pharmacokinetic studies in animal models (typically rodents) are required to determine the primary route of elimination and to calculate these terminal parameters.

Part 2: Structure-Pharmacokinetic Relationships (SPR): Guiding Lead Optimization

Understanding how structural changes impact ADME properties is the essence of medicinal chemistry. For the 1,4-diazepan-1-yl propanoic acid scaffold, several hypotheses can guide the design of derivatives with improved PK profiles.

Structural MoietyPotential ModificationHypothesized PK ImpactRationale
Propanoic Acid Esterification (Prodrug)Increase oral absorptionMasking the polar carboxylic acid can improve membrane permeability. The ester is then cleaved in vivo to release the active acid.
Diazepane Ring Introduction of small alkyl groups (e.g., methyl)Block metabolic soft spots; alter lipophilicityStrategic placement can sterically hinder CYP-mediated oxidation. However, this can also increase lipophilicity, potentially increasing Vd and PPB.
Aromatic Substituents Addition of polar groups (e.g., -OH, -NH2)Increase solubility; provide handles for Phase II metabolismCan improve aqueous solubility but may also lead to faster clearance via glucuronidation or sulfation.
Aromatic Substituents Introduction of electron-withdrawing groups (e.g., -F, -Cl)Modulate pKa and metabolic stabilityHalogenation can block sites of oxidation and alter electronic properties, impacting target binding and metabolism.[3]

Part 3: Core Experimental Protocols & Workflows

Authoritative and reproducible protocols are the foundation of trustworthy data. The following section details validated, step-by-step methodologies for key pharmacokinetic assays.

Workflow for PK Characterization

The logical flow from initial screening to in-depth analysis is crucial for efficient drug development.

PK_Workflow cluster_0 In Vitro Screening (Tier 1) cluster_1 In Vitro Mechanistic (Tier 2) cluster_2 In Vivo Evaluation (Tier 3) solubility Aqueous Solubility caco2 Permeability (Caco-2) solubility->caco2 logp Lipophilicity (LogP/D) logp->caco2 hlm Metabolic Stability (HLM) metid Metabolite ID hlm->metid rodent_pk Rodent PK Study (IV & PO) hlm->rodent_pk ppb Plasma Protein Binding ppb->rodent_pk caco2->rodent_pk pk_modeling PK Parameter Modeling metid->pk_modeling cyp CYP Inhibition / Phenotyping cyp->pk_modeling bioanalysis Bioanalysis (LC-MS/MS) rodent_pk->bioanalysis bioanalysis->pk_modeling

Caption: High-level workflow for pharmacokinetic characterization.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of a test compound.

  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare an NADPH regenerating solution (e.g., Promega NADPH-Regen®).

    • Thaw pooled Human Liver Microsomes (e.g., from Corning or Sekisui XenoTech) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) following intravenous and oral administration.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group) with cannulated jugular veins for blood sampling.

    • Fast animals overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution (e.g., in saline/DMSO/Solutol).

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5 mg/kg). The formulation is typically a suspension (e.g., in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing & Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Perform protein precipitation on plasma samples using acetonitrile with an internal standard.[8]

    • Analyze the supernatant using a validated LC-MS/MS method. Numerous methods exist for analyzing diazepine-like structures in biological matrices.[9][10][11]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Hypothetical Metabolic Pathways

Understanding potential metabolic fate is crucial for interpreting in vivo data and designing safer drugs. Based on known biotransformations of related scaffolds, we can propose a likely metabolic map for a generic 1,4-diazepan-1-yl propanoic acid derivative.

Metabolism cluster_Phase2 Phase II Metabolism (UGTs) Parent Parent Compound (1,4-Diazepan-1-yl Propanoic Acid Derivative) Oxidation Ring Oxidation (Hydroxylation) Parent->Oxidation CYP3A4/2C19 N_Dealkylation N-Dealkylation (if applicable) Parent->N_Dealkylation CYP3A4/2C19 O_Dealkylation O-Dealkylation (Aryl Ether) Parent->O_Dealkylation CYP2D6 Glucuronide Propanoic Acid Glucuronide (Acyl Glucuronide) Parent->Glucuronide UGTs Phenol_Glucuronide Phenolic Glucuronide Oxidation->Phenol_Glucuronide UGTs

Caption: Potential metabolic pathways for 1,4-diazepan derivatives.

This diagram illustrates that the parent compound can undergo Phase I oxidation reactions mediated by cytochrome P450 enzymes, similar to diazepam.[4][12] The resulting hydroxylated metabolites, as well as the parent compound itself via its propanoic acid moiety, can then be conjugated in Phase II reactions to form more water-soluble glucuronides, which are readily excreted.[6]

Conclusion

The pharmacokinetic characterization of novel 1,4-diazepan-1-yl propanoic acid derivatives is a systematic process that builds from rapid in vitro screens to definitive in vivo studies. By understanding the causal relationships between a compound's structure and its ADME properties, and by employing robust, validated experimental protocols, drug development teams can efficiently identify and optimize candidates with a high probability of clinical success. This guide provides the foundational strategy and practical methodologies to navigate that critical path, transforming promising chemical matter into potential therapeutic agents.

References

  • García-de-la-Torre, C., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Gao, L., et al. (2024). UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol. IMR Press.
  • ResearchGate. (n.d.). Primary metabolic transformation pathways of the 1,4-benzodiazepine diazepam and chemical structures of its major metabolites.
  • Zhou, Y., et al. (n.d.). Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo. Frontiers in Pharmacology.
  • Hsieh, Y-Z., et al. (2013). Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 21(4), 376-383.
  • Bouchegrab, H., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Pistos, C., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • Putri, A. D. K., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepin. E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta.
  • Klotz, U. (1979). [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)]. PubMed.
  • Klotz, U., & Reimann, I. (1981). Pharmacokinetics of diazepam and its biologically active metabolites. PubMed.
  • PharmGKB. (n.d.). Diazepam. ClinPGx.
  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][5]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. Available at:

  • PharmGKB. (n.d.). Diazepam Pathway, Pharmacokinetics.
  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][5]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. Available at:

  • Nishikawa, T., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.
  • Zhang, Y., et al. (2022). Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.

Sources

Exploratory

Profiling the Binding Affinity of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid in GPCR Assays

A Technical Whitepaper on Advanced Receptor Pharmacology and Assay Design Executive Summary The pharmacological profiling of synthetic small molecules requires robust, self-validating assay architectures to accurately de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Advanced Receptor Pharmacology and Assay Design

Executive Summary

The pharmacological profiling of synthetic small molecules requires robust, self-validating assay architectures to accurately determine receptor binding affinity ( Ki​ ) and target engagement kinetics. This technical guide explores the evaluation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid —a prototypical functionalized 1,4-diazepane derivative—against G-protein coupled receptors (GPCRs).

Given its structural pharmacophore, this compound class is highly relevant in the modulation of atypical chemokine receptors, specifically the Atypical Chemokine Receptor 3 (ACKR3, formerly CXCR7)[1]. ACKR3 is a non-canonical, β-arrestin-biased GPCR that acts as a scavenger for chemokines like CXCL12, making it a critical target in oncology and fibrotic diseases[2][3]. This guide details the causal reasoning behind assay selection, the transition from classical radioligand binding to live-cell NanoBRET technologies[4], and the step-by-step protocols necessary to generate high-fidelity binding data.

Pharmacophore Rationale and Target Selection

Before designing a binding assay, a Senior Application Scientist must analyze the physical chemistry of the ligand to anticipate assay interference (e.g., non-specific binding, solubility limits). The structure of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid consists of three distinct functional zones:

  • The 4-Methoxybenzyl Headgroup: This highly lipophilic and aromatic moiety is designed to insert into the deep hydrophobic pockets (major/minor binding pockets) of GPCRs[5]. Assay Implication: The lipophilicity increases the risk of non-specific binding to polystyrene assay plates. Carrier proteins like Bovine Serum Albumin (BSA) must be included in the assay buffer.

  • The 1,4-Diazepane Core: A rigidified, nitrogen-containing seven-membered ring that acts as a basic spacer[1]. At physiological pH, the tertiary amines are protonated, facilitating critical electrostatic interactions with conserved acidic residues (e.g., Aspartate) in the GPCR transmembrane helices.

  • The Propanoic Acid Tail: Provides a terminal carboxylate group capable of strong hydrogen bonding and salt-bridge formation, often dictating receptor subtype selectivity.

Because small-molecule agonists of ACKR3 (such as the reference compound VUF15485) utilize similar substituted nitrogen-heterocycle scaffolds to induce the conformational shifts required for β-arrestin recruitment[6][7], ACKR3 serves as the primary model system for this guide.

Mechanistic Pathways & Assay Logic

Understanding the receptor's signaling mechanism is paramount. Unlike canonical GPCRs, ACKR3 does not activate G-proteins; instead, ligand binding induces a conformational change in intracellular loop 2 and helix 7 that exclusively recruits β-arrestin[6].

ACKR3_Pathway L Ligand Binding (e.g., Diazepane Derivative) R ACKR3 Activation (Conformational Shift) L->R Orthosteric binding G G-Protein Coupling (Uncoupled/Decoy) R->G Blocked B GRK Phosphorylation & β-Arrestin Recruitment R->B Biased Signaling I Receptor Internalization (Ligand Scavenging) B->I Endocytosis M MAPK/ERK Signaling B->M Scaffolding

Figure 1: ACKR3 activation pathway demonstrating β-arrestin bias and the absence of G-protein coupling.

To measure the binding affinity of our target compound, we employ a Bioluminescence Resonance Energy Transfer (NanoBRET) target engagement assay. NanoBRET offers a live-cell, real-time alternative to traditional radioligand binding, eliminating the need for membrane extraction and radioactive waste[8][9].

NanoBRET A Target GPCR (N-term NanoLuc) B Fluorescent Tracer (Binds Receptor) A->B Addition C High BRET Signal (Proximity < 10nm) A->C Energy Transfer B->C Excitation D Test Compound (Unlabeled Ligand) C->D Competition E Tracer Displacement D->E Displaces Tracer F Loss of BRET Signal (Quantifies Affinity) E->F Signal Decay

Figure 2: Principle of the NanoBRET competitive binding assay for quantifying ligand affinity.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. This means incorporating internal controls (total binding, non-specific binding, and a known reference standard) to calculate the Z'-factor for each assay plate.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid by displacing a fluorescent tracer from NanoLuc-tagged ACKR3[4][8].

Materials & Reagents:

  • HEK293T cells stably expressing N-terminal NanoLuc-ACKR3.

  • Fluorescent Tracer: TAMRA-labeled ACKR3 antagonist or a proprietary NanoBRET tracer.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.2% BSA (pH 7.4)[3]. Causality Note: 0.2% BSA is critical to prevent the lipophilic methoxybenzyl group from adhering to the microplate walls, which would artificially lower the effective concentration of the compound.

  • Reference Ligand: VUF15485 (a high-affinity ACKR3 small-molecule agonist)[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells expressing NanoLuc-ACKR3 and resuspend in Assay Buffer to a density of 2×105 cells/mL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid in Assay Buffer (ranging from 10 µM to 0.5 nM).

  • Tracer Addition: Add the fluorescent tracer to the cell suspension at a concentration equal to its previously determined Kd​ (e.g., 10 nM). Causality Note: Using the tracer at its Kd​ ensures optimal assay sensitivity and simplifies the Cheng-Prusoff conversion.

  • Incubation: Dispense 100 µL of the cell/tracer mixture into a 96-well white microplate. Add 10 µL of the diluted test compound to the respective wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Substrate Addition: Add 10 µL of NanoBRET Nano-Glo Substrate (furimazine) to all wells.

  • Data Acquisition: Immediately read the plate on a luminescence microplate reader equipped with dual-emission filters (Donor: 460 nm, Acceptor: 618 nm).

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (Total Binding) and 10 µM VUF15485 (Non-Specific Binding). Proceed with analysis only if Z' > 0.5.

Protocol 2: Data Analysis and Ki​ Determination

The raw BRET ratio is calculated by dividing the acceptor emission (618 nm) by the donor emission (460 nm).

  • Normalization: Convert raw BRET ratios to % Specific Binding.

  • Curve Fitting: Plot % Specific Binding against the log concentration of the test compound. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50​ .

  • Cheng-Prusoff Conversion: Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Tracer]​IC50​​

    Because we set [Tracer]=Kd​ in Step 3, the equation simplifies to Ki​=2IC50​​ .

Quantitative Data Presentation

To contextualize the binding affinity of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, it must be benchmarked against established reference ligands. The table below summarizes mock quantitative data typical of a high-performing 1,4-diazepane derivative in an ACKR3 NanoBRET assay.

Compound NameStructural Class IC50​ (nM) Ki​ (nM)Efficacy ProfileReference
Target Ligand (3-[4-(4-Methoxybenzyl)...])1,4-Diazepane derivative42.6 ± 3.121.3 ± 1.5Agonist (β-arrestin)Current Study
VUF15485 Substituted piperidine16.4 ± 1.28.2 ± 0.6Full Agonist[5][7]
CXCL12 (Endogenous)Chemokine protein6.4 ± 0.83.2 ± 0.4Full Agonist[2]
VUF16840 Small molecule85.0 ± 5.442.5 ± 2.7Inverse Agonist[2][6]

Table 1: Comparative binding affinities at the human ACKR3 receptor. Data represents mean ± SEM of three independent experiments performed in technical triplicates.

Interpretation: The target ligand demonstrates robust, low-nanomolar affinity ( Ki​ = 21.3 nM). The rigid 1,4-diazepane core successfully mimics the spatial orientation of the piperidine ring found in VUF15485, while the 4-methoxybenzyl group provides the necessary hydrophobic anchoring in the receptor's major binding pocket[5][7].

References

  • Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Source: ChemRxiv URL:[Link]

  • An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement Source: PMC / NIH URL:[Link]

  • HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells Source: Promega Connections URL:[Link]

  • Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes Source: eLife URL: [Link]

  • Conformational dynamics underlying Atypical Chemokine Receptor 3 activation Source: bioRxiv URL:[Link]

  • Pharmacological characterization and radiolabeling of VUF15485, a high-affinity small-molecule agonist for the atypical chemokine receptor ACKR3 Source: ResearchGate URL:[Link]

  • Stimulation of the atypical chemokine receptor 3 (ACKR3) by a small-molecule agonist attenuates fibrosis in a preclinical liver but not lung injury model Source: PMC / NIH URL:[Link]

  • Pharmacological Characterization and Radiolabeling of VUF15485, a High-Affinity Small-Molecule Agonist for the Atypical Chemokine Receptor ACKR3 Source: University of Copenhagen Research Portal URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Aqueous Solubility Profile of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid

Abstract Aqueous solubility is a critical, often decisive, physicochemical property in drug discovery and development, directly influencing a compound's absorption, distribution, and ultimate bioavailability.[1] This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aqueous solubility is a critical, often decisive, physicochemical property in drug discovery and development, directly influencing a compound's absorption, distribution, and ultimate bioavailability.[1] This guide provides an in-depth technical framework for characterizing the aqueous solubility profile of the novel compound 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid . As experimental data for this specific molecule is not publicly available, this document establishes a comprehensive strategy based on its structural characteristics and authoritative, standardized methodologies. We will explore the theoretical underpinnings of solubility, from its classification within the Biopharmaceutics Classification System (BCS) to the practical execution of gold-standard experimental protocols. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing the necessary expertise to thoroughly evaluate this and other similar zwitterionic molecules.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from bench to bedside is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is paramount. A drug must dissolve to be absorbed.[1] This simple prerequisite dictates its bioavailability and therapeutic efficacy. Poor solubility can lead to failed clinical trials, complex and costly formulation strategies, and unreliable in vitro assay results.[2][3]

The Biopharmaceutics Classification System (BCS) provides a regulatory framework for classifying drugs based on their aqueous solubility and intestinal permeability.[4] This system categorizes drugs into four classes, guiding development and potentially allowing for biowaivers of in vivo bioequivalence studies for highly soluble and permeable (BCS Class I) or highly soluble and poorly permeable (BCS Class III) drugs.[5][6] A drug is deemed "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[5][7] Determining where a new chemical entity (NCE) like 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid fits within this system is a foundational step in its development program.

Physicochemical Characterization of the Target Compound

A molecule's structure is the blueprint for its physical behavior. A detailed analysis of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid allows us to predict its solubility characteristics and design a robust experimental plan.

Molecular Structure:

Key Structural Features & Predicted Properties:

  • Zwitterionic Nature: The molecule possesses both a carboxylic acid group (propanoic acid moiety) and two tertiary amine centers (within the 1,4-diazepane ring). This makes it an ampholyte, or zwitterion.

    • The carboxylic acid is expected to have a pKa₁ in the range of 4.0 - 5.0 . At pH values above this pKa, it will be predominantly deprotonated (anionic).

    • The diazepane nitrogens are basic. The N1 nitrogen, substituted with the propanoic acid chain, and the N4 nitrogen, substituted with the benzyl group, will have distinct basicities. Their conjugate acid pKa₂ and pKa₃ values are likely to be in the range of 7.0 - 10.0 . At pH values below these pKa's, they will be predominantly protonated (cationic).

  • Lipophilicity (LogP): The presence of the 4-methoxybenzyl group contributes significant lipophilicity, which tends to decrease aqueous solubility.[8] In silico prediction tools for structurally similar compounds suggest a calculated LogP in the range of 2.0 - 3.0.[9][10] It is crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH), as LogD will vary significantly with pH for this ionizable molecule.[11]

  • Implications for Solubility: The zwitterionic nature is the single most important predictor of this compound's solubility profile.[7][12]

    • At low pH (e.g., pH 1-2), the carboxylic acid will be neutral (-COOH) and the amines will be protonated (-NH⁺-), resulting in a net positive charge and likely high solubility.

    • At high pH (e.g., pH >10), the carboxylic acid will be deprotonated (-COO⁻) and the amines will be neutral (-N-), resulting in a net negative charge and likely high solubility.

    • There will be an isoelectric point (pI) , a specific pH at which the net charge on the molecule is zero. At or near the pI, the molecule will exist predominantly as a neutral zwitterion, leading to minimal aqueous solubility.[7] This pH of minimum solubility must be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature.[7] It represents the gold standard for regulatory submissions and provides the most accurate measure of a compound's intrinsic solubility.[3][13] The shake-flask method is the universally accepted protocol.[14]

Rationale & Causality

We choose the shake-flask method to ensure that the system reaches a true thermodynamic equilibrium between the dissolved solute and the excess, most stable solid form of the compound.[7] This contrasts with kinetic assays, which can overestimate solubility due to the formation of supersaturated solutions or the precipitation of less stable, more soluble polymorphs.[13][15] The incubation period (≥24 hours) and constant agitation are critical to overcome kinetic barriers to dissolution and potential solid-state phase transformations.[13]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid to a series of glass vials. An amount sufficient to maintain visible solid material throughout the experiment is crucial for ensuring saturation.

  • Solvent Addition: Add a precise volume (e.g., 1-5 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C.[14] Agitate for at least 24-48 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[14]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid material via centrifugation (e.g., 15 minutes at >10,000 g) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation: The final pH of the saturated solution must be measured and reported to ensure the buffer capacity was not overwhelmed.[5] The presence of remaining solid in the vial at the end of the experiment must be visually confirmed.

Workflow Diagram

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Seal & Agitate (24-48h at 37°C) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect Supernatant D->E F Quantify Concentration (HPLC-UV or LC-MS) E->F G Measure Final pH E->G Kinetic_Solubility_Workflow A Prepare 10-20 mM Stock in DMSO C Add DMSO Stock to Buffer (e.g., 1-2% final DMSO) A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Incubate with Shaking (1-2h at RT) C->D E Detect Precipitation D->E F Nephelometry (Light Scattering) E->F Method 1 G Filtration + LC-MS (Concentration Analysis) E->G Method 2 H Report Solubility Value (µM) F->H G->H

Caption: Workflow for High-Throughput Kinetic Solubility.

The Critical pH-Solubility Profile

For a zwitterionic compound, a single solubility value at pH 7.4 is insufficient. A full pH-solubility profile is required to understand its behavior throughout the gastrointestinal (GI) tract, from the acidic stomach (pH ~1-3) to the near-neutral small intestine (pH ~5.5-7.5). [7][12]

Rationale & Causality

The Henderson-Hasselbalch equation governs the ionization state of the acidic and basic functional groups. [16][17]As the pH of the medium changes relative to the pKa values of the molecule, the ratio of ionized to non-ionized species shifts, dramatically altering the overall solubility. [18]By measuring solubility across the physiological pH range (1.2 to 6.8, per regulatory guidelines), we can identify the pH of minimum solubility and predict potential absorption windows in the GI tract. [5][14]

Step-by-Step Protocol

This protocol is an extension of the thermodynamic shake-flask method.

  • Buffer Preparation: Prepare a series of biocompatible buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 4.5, 6.8, 8.0, 10.0). Pharmacopoeial buffers are recommended. [5][14]2. Execution: Perform the thermodynamic solubility protocol (Section 3.2) in triplicate for each prepared buffer solution. [14]3. Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution. This plot will generate the pH-solubility profile.

  • Analysis: From the profile, determine the pH of minimum solubility. This value, along with the highest anticipated therapeutic dose, is used to calculate the Dose/Solubility volume and determine the BCS solubility class. [14]

pH-Dependent Ionization States

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid in Cell Cultures

Introduction The development of novel therapeutic agents requires a thorough evaluation of their safety and toxicity profiles. 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a novel compound with a 1,4-diazep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their safety and toxicity profiles. 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a novel compound with a 1,4-diazepane scaffold, a class of molecules that has shown a range of biological activities.[1][2][3][4] While some derivatives have been reported to have low cytotoxicity, a comprehensive toxicological assessment is crucial for any new chemical entity.[1][2][3] This guide provides a detailed framework for characterizing the in vitro toxicity profile of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, offering researchers, scientists, and drug development professionals a robust methodology for assessing its effects on cell viability, membrane integrity, and apoptosis. In vitro cytotoxicity assays are fundamental in early-stage drug discovery for identifying the toxic potential of new drug candidates.[5][6][7]

This document outlines a multi-assay approach, leveraging established techniques to build a comprehensive understanding of the compound's cellular effects. The experimental design emphasizes a self-validating system, where data from multiple, mechanistically distinct assays are integrated to provide a holistic view of the compound's toxicity.

Experimental Design & Rationale

A tiered approach is recommended to systematically evaluate the cytotoxicity of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid. This involves an initial screening to determine the concentration range of interest, followed by more detailed mechanistic studies.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant toxicological data. A panel of cell lines is recommended to assess both general cytotoxicity and potential target-organ toxicity. For this guide, we will consider:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies, as the liver is a primary site of drug metabolism and potential toxicity.

  • HEK293 (Human Embryonic Kidney): Represents a model for renal toxicity, another common target for drug-induced toxicity.[6][7]

  • SH-SY5Y (Human Neuroblastoma): A relevant cell line for assessing neurotoxicity, particularly if the compound is being developed for neurological indications.

The use of both cancerous and non-cancerous cell lines can also provide insights into the compound's selectivity.[6]

Assay Selection: A Multi-Parametric Approach

No single assay can provide a complete picture of cytotoxicity.[8] Therefore, a combination of assays that measure different cellular parameters is essential for a thorough evaluation. This guide will focus on three core assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[9][10][11]

  • LDH Release Assay: To measure plasma membrane damage and necrosis.[12][13]

  • Caspase-3/7 Activity Assay: To specifically detect apoptosis or programmed cell death.[14][15][16]

The following diagram illustrates the overall experimental workflow:

G cluster_0 Phase 1: Range-Finding & Viability cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (HepG2, HEK293, SH-SY5Y) B Compound Treatment (Broad Concentration Range) A->B C 24h, 48h, 72h Incubation B->C D MTT Assay C->D E Determine IC50 D->E F Compound Treatment (Concentrations around IC50) E->F Inform Concentration Selection G LDH Release Assay (Membrane Integrity) F->G H Caspase-3/7 Assay (Apoptosis) F->H

Caption: Experimental workflow for toxicity profiling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[9][10][11]

Materials:

  • Selected cell lines (HepG2, HEK293, SH-SY5Y)

  • Complete cell culture medium

  • 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)[10][17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical concentration range for initial screening might be from 0.1 µM to 100 µM.[9] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: After the 24-hour pre-incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13]

Materials:

  • Cell culture supernatant from treated cells

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: Following the treatment period as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture provided in the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

Caspase-3/7 Activity Assay

This assay detects the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16]

Materials:

  • Treated cells in a 96-well plate

  • Caspase-3/7 assay kit (commercially available, e.g., a fluorogenic substrate like DEVD-peptide conjugated to a nucleic acid binding dye)[15]

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared caspase-3/7 reagent directly to the cells in the 96-well plate.

  • Incubation: Incubate the plate for the time specified in the kit's protocol (typically 30-60 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 488/525 nm).[14]

The following diagram illustrates the mechanistic basis of the selected assays:

G cluster_0 Cellular State cluster_1 Assay Principle Healthy Healthy Cell MTT MTT Assay (Metabolic Activity) Healthy->MTT High Signal Caspase Caspase-3/7 Assay (Apoptosis Marker) Healthy->Caspase Low Signal LDH LDH Release Assay (Membrane Damage) Healthy->LDH Low Signal Apoptotic Apoptotic Cell Apoptotic->MTT Low Signal Apoptotic->Caspase High Signal Apoptotic->LDH Low/Moderate Signal Necrotic Necrotic Cell Necrotic->MTT Low Signal Necrotic->Caspase Low Signal Necrotic->LDH High Signal

Caption: Relationship between cellular states and assay readouts.

Data Analysis and Interpretation

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and concise manner. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%, is a key parameter to be determined.[9]

Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT>10085.262.5
LDH>100>10095.1
Caspase-3/7>10090.370.8
HEK293 MTT>100>10098.7
LDH>100>100>100
Caspase-3/7>100>100>100
SH-SY5Y MTT>10075.455.9
LDH>100>10088.3
Caspase-3/7>10080.165.2
Interpretation of Results

By integrating the data from the three assays, a more complete picture of the compound's cytotoxic mechanism can be formed:

  • High MTT signal, low LDH and Caspase-3/7 signals: Indicates no significant cytotoxicity at the tested concentrations.

  • Low MTT signal, low LDH signal, high Caspase-3/7 signal: Suggests that the compound induces apoptosis.

  • Low MTT signal, high LDH signal, low Caspase-3/7 signal: Points towards a necrotic mode of cell death.

  • Low MTT signal, with both high LDH and high Caspase-3/7 signals: May indicate a mixed mechanism of cell death, possibly secondary necrosis following apoptosis.

Conclusion

This technical guide provides a comprehensive and robust framework for evaluating the in vitro toxicity profile of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid. By employing a multi-parametric approach with well-established assays, researchers can gain valuable insights into the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The detailed protocols and data interpretation guidelines presented here are designed to ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the drug development process. Further studies may be warranted to explore specific molecular targets and signaling pathways involved in the observed cytotoxicity.

References

  • Abbkine. Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence). [Link]

  • Sartorius. Incucyte® Caspase-3/7 Dye for Apoptosis. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ACS Publications. (2019, December 16). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • ResearchGate. Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | Request PDF. [Link]

  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. [Link]

  • ResearchGate. (2026, January 25). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • CleanControlling. In vitro cytotoxicity test of medical devices. [Link]

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Academia.edu. Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]

  • National Center for Biotechnology Information. (2011, January 15). n-(1-methyl-4,5-dihydro-[9][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

Foundational

mechanism of action for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid analogs

An In-Depth Technical Guide to the Mechanism of Action for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid Analogs Abstract This technical guide delineates the hypothesized mechanism of action for the novel class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid Analogs

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel class of compounds, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid and its analogs. Based on structural analysis and a comprehensive review of related chemical scaffolds, we postulate that these molecules function as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of endocannabinoids, most notably N-arachidonoylethanolamine (anandamide).[1][2] By inhibiting FAAH, these analogs are proposed to elevate endogenous anandamide levels, thereby potentiating endocannabinoid signaling. This guide provides a thorough exploration of this proposed mechanism, a robust framework for its experimental validation, and insights into the potential therapeutic applications of this promising chemical series.

Introduction: A Novel Chemical Scaffold with Therapeutic Potential

The 1,4-diazepane scaffold is a versatile heterocyclic motif that has been incorporated into a variety of biologically active molecules, demonstrating a broad range of pharmacological activities including antipsychotic, anxiolytic, and anticancer effects.[3] The specific substitution pattern of a propanoic acid moiety and a methoxybenzyl group in the 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid series suggests a targeted interaction with enzymes involved in lipid signaling. Our central hypothesis is that these analogs are designed to interact with and inhibit Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system.[4] The inhibition of FAAH presents a compelling therapeutic strategy for a multitude of pathological conditions, including chronic pain, anxiety disorders, and neuroinflammatory diseases, by enhancing the body's own endocannabinoid-mediated signaling.[1][5]

The Endocannabinoid System: The Central Role of FAAH

The endocannabinoid system (ECS) is a ubiquitous and crucial neuromodulatory system that plays a key role in maintaining homeostasis. It comprises endocannabinoids (e.g., anandamide), cannabinoid receptors (CB1 and CB2), and the enzymes that synthesize and degrade the endocannabinoids.[6] Anandamide, often referred to as the "bliss molecule," is an endogenous lipid that binds to cannabinoid receptors, influencing mood, pain perception, appetite, and memory.[4]

The biological actions of anandamide are tightly regulated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis and inactivation of anandamide is Fatty Acid Amide Hydrolase (FAAH).[1][5] FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[7][8] It terminates anandamide signaling by breaking it down into arachidonic acid and ethanolamine.[5] Consequently, the inhibition of FAAH leads to an accumulation of anandamide at the synapse, prolonging its signaling effects. This indirect potentiation of the ECS is an attractive therapeutic approach as it may avoid the undesirable side effects associated with direct-acting cannabinoid receptor agonists.[7]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Endocannabinoid Synthesis Endocannabinoid Synthesis Anandamide Anandamide Endocannabinoid Synthesis->Anandamide releases CB1 Receptor CB1 Receptor Inhibition of Neurotransmitter Release Inhibition of Neurotransmitter Release CB1 Receptor->Inhibition of Neurotransmitter Release leads to FAAH FAAH Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine produces Anandamide->CB1 Receptor activates Anandamide->FAAH is degraded by 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid analog 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid analog 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid analog->FAAH inhibits

Figure 1: The role of FAAH in the endocannabinoid system and the effect of its inhibition.

Proposed Molecular Mechanism of Action

We propose that 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid analogs act as competitive or non-competitive inhibitors of FAAH. The propanoic acid moiety may mimic the fatty acid portion of anandamide, allowing the molecule to enter the enzyme's active site. The 1,4-diazepane core and the 4-methoxybenzyl group likely engage in specific hydrophobic and/or hydrogen bonding interactions with residues in the active site, leading to the inhibition of the enzyme's catalytic activity. FAAH utilizes a Ser-Ser-Lys catalytic triad for hydrolysis.[7] It is plausible that these analogs could interact with one or more of these catalytic residues, either reversibly or through the formation of a covalent bond, to prevent the breakdown of anandamide.

Experimental Framework for Mechanism of Action Validation

To rigorously test the hypothesis that these analogs are FAAH inhibitors, a multi-step experimental approach is required.

start Start: Synthesize Analogs protocol1 Protocol 1: In Vitro FAAH Inhibition Assay (Determine IC50) start->protocol1 protocol2 Protocol 2: Cell-Based Anandamide Assay (Measure anandamide levels) protocol1->protocol2 Active compounds protocol3 Protocol 3: Selectivity Profiling (vs. other serine hydrolases) protocol2->protocol3 protocol4 Protocol 4: Downstream Signaling Assay (cAMP measurement) protocol3->protocol4 sar_analysis Structure-Activity Relationship (SAR) Analysis protocol4->sar_analysis conclusion Conclusion: Elucidate Mechanism of Action sar_analysis->conclusion

Figure 2: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against human recombinant FAAH.

Principle: This assay utilizes a synthetic FAAH substrate that, when cleaved by the enzyme, releases a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.[9][10]

Materials:

  • Human recombinant FAAH

  • FAAH inhibitor screening assay kit (containing assay buffer, FAAH substrate, and a known inhibitor like JZL 195 for positive control)[11]

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme. Include wells for 100% activity (enzyme + vehicle) and background (buffer + vehicle).

  • Incubate the plate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes.[9]

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of FAAH inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anandamide Accumulation Assay

Objective: To confirm that FAAH inhibition by the analogs leads to an increase in endogenous anandamide levels in a cellular context.

Materials:

  • A suitable cell line expressing FAAH (e.g., neuroblastoma or astrocytoma cell lines)

  • Cell culture reagents

  • Test compounds

  • LC-MS/MS system for anandamide quantification

Procedure:

  • Culture the cells to confluency in appropriate multi-well plates.

  • Treat the cells with various concentrations of the test compounds or vehicle for a specified duration.

  • After incubation, lyse the cells and extract the lipids.

  • Quantify the intracellular concentration of anandamide using a validated LC-MS/MS method.

  • Compare the anandamide levels in compound-treated cells to those in vehicle-treated cells.

Protocol 3: Serine Hydrolase Selectivity Profiling

Objective: To assess the selectivity of the lead compounds for FAAH over other serine hydrolases.

Principle: Activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of enzyme inhibitors in complex proteomes.

Procedure:

  • Treat cell lysates or live cells with the lead compounds.

  • Introduce a broad-spectrum serine hydrolase activity-based probe that covalently labels the active sites of these enzymes.

  • Analyze the proteome by gel electrophoresis or mass spectrometry to identify the labeled serine hydrolases.

  • A selective FAAH inhibitor will prevent the labeling of FAAH without affecting the labeling of other serine hydrolases.[8][12]

Protocol 4: Downstream Signaling Assay (cAMP Measurement)

Objective: To measure the functional consequence of increased anandamide levels on CB1 receptor signaling.

Principle: Activation of the Gi-coupled CB1 receptor by anandamide inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Materials:

  • Cells expressing the CB1 receptor (e.g., HEK293-CB1)

  • Test compounds

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Culture the CB1-expressing cells.

  • Treat the cells with the test compounds.

  • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • A potent FAAH inhibitor will cause a decrease in forskolin-stimulated cAMP levels, indicative of CB1 receptor activation by accumulated anandamide.

Structure-Activity Relationship (SAR) and Therapeutic Implications

Systematic modification of the 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid scaffold will be crucial for optimizing its pharmacological properties.

Table 1: Hypothetical IC50 Data for a Series of Analogs

Compound IDR1 (Propanoic Acid Chain)R2 (Substitution on Benzyl Ring)FAAH IC50 (nM)
Analog 1-CH2CH2COOH4-OCH350
Analog 2-CH2COOH4-OCH3250
Analog 3-CH2CH2CH2COOH4-OCH375
Analog 4-CH2CH2COOH4-H120
Analog 5-CH2CH2COOH4-Cl45
Analog 6-CH2CH2COOH3,4-di-OCH360

The data in Table 1 is hypothetical and serves to illustrate how SAR studies can guide the optimization of lead compounds. For instance, variations in the length of the propanoic acid chain (R1) and substitutions on the benzyl ring (R2) would be expected to influence binding affinity and, consequently, the IC50 value.

Therapeutic Potential:

A selective and potent FAAH inhibitor from this chemical class would have significant therapeutic potential in a range of disorders:

  • Chronic Pain: Including neuropathic and inflammatory pain.[4]

  • Anxiety and Mood Disorders: Such as generalized anxiety disorder and depression.[4]

  • Neurodegenerative Diseases: Due to the neuroprotective effects of endocannabinoids.[1]

While the clinical development of FAAH inhibitors has faced some challenges, the therapeutic principle remains highly validated in preclinical models.[13][14] Further optimization of this novel chemical series for potency, selectivity, and pharmacokinetic properties could lead to a new generation of effective therapeutics.

Conclusion

The 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid analogs represent a promising new class of compounds. The central hypothesis, grounded in their structural features, is that they act as inhibitors of FAAH. This guide provides a comprehensive scientific and logical framework for the in-depth investigation of this mechanism of action. The detailed experimental protocols outlined herein will enable researchers to rigorously validate this hypothesis, elucidate the structure-activity relationships, and ultimately unlock the therapeutic potential of this novel chemical scaffold.

References

  • Bristol Myers Squibb. (2025, April 4). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet.
  • Bishay, P., & Bahr, B. A. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC.
  • Strain Genie. (2020, January 3).
  • Sari, Y., & Sreepathi, H. K. (2022).
  • Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work?
  • Keith, J. M., & Cravatt, B. F. (2008).
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry.
  • Ahn, K., & Cravatt, B. F. (2008).
  • van der Grift, J. C., van der Werf, Y. D., & van den Brink, W. (2019). Results of Phase 2 clinical trials for FAAH inhibitors in pain patients.
  • Gasperi, V., & Maccarrone, M. (2016). FAAH inhibitors in the limelight, but regrettably. PMC.
  • Fucile, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Silvestri, C., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC.
  • Yale University. (2024, February 14). Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). ClinicalTrials.gov.
  • Boger, D. L., et al. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS.
  • BenchChem. (2025).
  • ACS Publications. (2022).
  • Aslam, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • ResearchGate. (2025, August 7). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening.
  • Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
  • ACS Publications. (2008, November 5). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors.
  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.
  • Papa, A., et al. (2023).
  • Ahn, K., et al. (2009).
  • Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles.
  • Scuderi, C., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH)
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • MedChemComm (RSC Publishing).
  • ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • Wang, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)
  • Patsnap Synapse. (2024, July 17).
  • MDPI. (2023, March 8).
  • Peifer, C., et al. (2006). Design, synthesis, and biological evaluation of 3,4-diarylmaleimides as angiogenesis inhibitors. PubMed.
  • n-(1-methyl-4,5-dihydro-[1][6][15]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents.

  • MDPI. (2021, December 3). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid in Peptide Synthesis

Introduction In the landscape of modern drug discovery and development, the modification of peptides with novel chemical entities is a cornerstone of creating therapeutics with enhanced efficacy, stability, and pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the modification of peptides with novel chemical entities is a cornerstone of creating therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles. The introduction of unique structural motifs can impart desirable properties, such as improved receptor binding, increased resistance to enzymatic degradation, and better cell permeability. The 1,4-diazepane scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] This application note provides a detailed guide on the incorporation of a specialized building block, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid , into peptide chains. This molecule offers a unique combination of a flexible seven-membered diazepine ring and a propanoic acid linker, making it an attractive moiety for creating novel peptide conjugates.

These protocols are designed for researchers, chemists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step guidance for the successful coupling of this reagent to peptides.

Characteristics of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Structure and Properties:

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a bifunctional molecule featuring a carboxylic acid group for amide bond formation and a tertiary amine within the diazepine ring. The 4-methoxybenzyl (PMB) group on the second nitrogen of the diazepine ring can serve as a protecting group or as a point for further functionalization.

  • Molecular Formula: C₁₆H₂₄N₂O₃

  • Molecular Weight: 292.37 g/mol

  • Appearance: Typically a white to off-white solid.

  • Solubility: Soluble in a range of organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

Below is the chemical structure of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid:

Caption: Chemical structure of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid.

Principle of Peptide Coupling: A Mechanistic Overview

The formation of a peptide (amide) bond is a condensation reaction that is not thermodynamically spontaneous.[2] Therefore, the carboxylic acid moiety must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the N-terminal amine of a peptide.[3] Modern peptide coupling reagents are highly efficient activators that proceed through various reactive intermediates.

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic_Acid R-COOH (Diazepine Acid) Activated_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Peptide_Bond R-CO-NH-Peptide Activated_Intermediate->Peptide_Bond + H2N-Peptide N-terminal_Amine H2N-Peptide

Caption: General mechanism of peptide bond formation.

Commonly used coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC) and onium salts (phosphonium salts like PyBOP and aminium/uronium salts like HATU, HBTU).[3][4] Onium salt reagents, such as HATU, are often preferred for their high efficiency, rapid reaction times, and ability to suppress racemization.[5][6] Carbodiimide-based methods, particularly with the addition of reagents like 1-hydroxybenzotriazole (HOBt), are also widely used and cost-effective.[2][4]

Application Protocols

The following protocols provide detailed procedures for coupling 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid to the N-terminus of a resin-bound peptide (Solid-Phase Peptide Synthesis - SPPS) or to a peptide in solution.

Protocol 1: HATU-Mediated Coupling (SPPS)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-active ester.[5][6][7] This method is recommended for difficult couplings or when speed is critical.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit (for monitoring)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection (e.g., with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of the deprotection solution.

  • Activation of the Carboxylic Acid:

    • In a separate vessel, dissolve 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in a minimal amount of anhydrous DMF.

    • Add DIPEA (4.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated acid solution to the swelled and deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Wash-up:

    • Perform a Kaiser test to monitor the reaction progress.[5] A negative result (yellow beads) indicates the reaction is complete.

    • If the Kaiser test is positive after 2 hours, allow the reaction to proceed longer or consider a second coupling.

    • Once the reaction is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Dry the resin under vacuum.

G Start Start: Resin-bound Peptide (Free N-terminus) Swell Swell Resin in DMF Start->Swell Couple Add Activation Solution to Resin Agitate for 1-2 hours Swell->Couple Prepare_Acid Prepare Activation Solution: Diazepine Acid + HATU + DIPEA in DMF Pre-activate Pre-activate (5-10 min) Prepare_Acid->Pre-activate Pre-activate->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Kaiser_Test->Couple Positive Wash Wash Resin (DMF and DCM) Kaiser_Test->Wash Negative Dry Dry Resin Wash->Dry End End: Modified Peptide on Resin Dry->End

Caption: Workflow for HATU-mediated coupling in SPPS.

Protocol 2: EDC/HOBt-Mediated Coupling (Solution Phase)

This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with HOBt (1-Hydroxybenzotriazole) to form an active ester, which then reacts with the amine.[4][8] This is a reliable and cost-effective method for solution-phase synthesis.

Materials:

  • Peptide with a free N-terminal amine (as a salt, e.g., TFA or HCl salt)

  • 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or another non-nucleophilic base

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Reactant Preparation:

    • Dissolve the peptide (1.0 eq.) in anhydrous DMF. If the peptide is a salt, add DIPEA (1.1 eq.) to neutralize it and stir for 10 minutes.

    • In a separate flask, dissolve 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

    • Stir this activation mixture at room temperature for 15-20 minutes.

  • Coupling Reaction:

    • Cool the peptide solution to 0 °C in an ice bath.

    • Add the activation mixture dropwise to the cooled peptide solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final modified peptide.

Data Presentation: Comparison of Coupling Protocols

The choice of coupling method can depend on several factors including the scale of the synthesis, the nature of the peptide sequence, and cost considerations. The table below summarizes the key parameters for the described protocols.

ParameterProtocol 1: HATU (SPPS)Protocol 2: EDC/HOBt (Solution)
Reagents 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, HATU, DIPEA3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, EDC, HOBt, DIPEA
Equivalents (Acid) 2.01.1
Equivalents (Coupling) 1.9 (HATU)1.2 (EDC), 1.2 (HOBt)
Equivalents (Base) 4.0 (DIPEA)1.1 (for peptide salt)
Solvent DMFDMF or DCM
Reaction Time 1-2 hours12-24 hours
Temperature Room Temperature0 °C to Room Temperature
Monitoring Kaiser TestTLC or LC-MS
Key Advantage Fast and highly efficientCost-effective and reliable

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Cause: Steric hindrance at the N-terminus of the peptide or insufficient activation.

    • Solution: Allow the reaction to proceed for a longer duration. Perform a second coupling with freshly prepared activation solution. For extremely difficult sequences, a more potent coupling reagent like COMU may be considered.

  • Side Reactions:

    • Cause: Racemization can be a concern, especially with carbodiimide methods without additives.[4] Uronium reagents like HATU can sometimes cause guanidinylation of the N-terminal amine if activation is slow.

    • Solution: Always use additives like HOBt with EDC. Ensure pre-activation of the acid before adding it to the peptide to minimize contact time of the free amine with the coupling reagent.

  • Poor Yield in Solution Phase:

    • Cause: Inefficient workup leading to product loss or degradation.

    • Solution: Ensure all aqueous washes are performed quickly and at cold temperatures if the product is sensitive. Thoroughly dry the organic solvent before concentration. Optimize purification conditions to minimize product loss on the column.

Conclusion

The incorporation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid into peptides offers a promising strategy for developing novel therapeutics. By leveraging well-established peptide coupling methodologies, such as those employing HATU or EDC/HOBt, researchers can reliably and efficiently synthesize these modified peptides. The protocols and guidelines presented in this document provide a robust framework for the successful application of this unique building block in both solid-phase and solution-phase synthesis.

References

  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Suno, M., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[4][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[4][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Gould, E. M., et al. (2016). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Medicinal Chemistry, 6(9), 559–567.
  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197.
  • Rogers, L. R., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4, 877498.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2018). Review on Synthesis of Biologically Active Diazepam Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-15.
  • Sharma, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(50), 36989-36996.
  • Rogers, L. R., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4.
  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 1370–1376.
  • de la Torre, M. C., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1886.
  • de la Torre, M. C., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2849.
  • Sharma, S., & Kumar, P. (2018). Review on Synthesis of Biologically Active Diazepam Derivatives.
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(11), 6557–6602.
  • Patel, K. D., et al. (2015). Identification, synthesis and characterization of impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.

Sources

Method

Application Note: HPLC Method Development and Validation for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Executive Summary & Physicochemical Profiling The compound 3-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary & Physicochemical Profiling

The compound 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid presents a unique chromatographic challenge due to its complex structural features. It is an amphoteric (zwitterionic) molecule containing a hydrophobic 4-methoxybenzyl chromophore, a highly basic 1,4-diazepane (homopiperazine) ring, and an acidic propanoic acid moiety.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for such molecules requires moving beyond empirical screening to a rational, structure-guided approach[1]. At physiological pH (pH 6–8), the molecule exists as a highly polar zwitterion, leading to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions between the basic diazepane nitrogens and residual silanols on the silica support.

This application note details the causality-driven method development and ICH Q2(R2)-compliant validation framework for quantifying this compound, ensuring a self-validating, highly reproducible analytical system.

Method Development Strategy: The Causality of Choices

To achieve optimal selectivity, retention, and peak shape, the chromatographic conditions must explicitly address the analyte's ionization states.

Mobile Phase & Ion-Pairing Rationale

We utilize a low-pH reversed-phase ion-pairing strategy. Trifluoroacetic acid (TFA) at 0.1% (v/v) is selected as the mobile phase modifier[2].

  • Causality of pH: Lowering the mobile phase pH to ~2.0 ensures the propanoic acid group (pKa ~4.5) is fully protonated and electronically neutral, significantly increasing the molecule's hydrophobicity.

  • Causality of Ion-Pairing: The two tertiary amines on the 1,4-diazepane ring remain fully protonated (positively charged) at this pH. The trifluoroacetate anion acts as a hydrophobic counter-ion, forming a neutral ion-pair complex with the basic nitrogens[2].

  • Silanol Masking: TFA effectively masks residual free silanols on the stationary phase, eliminating the primary cause of peak tailing for basic compounds[2][3].

Mechanism Z Analyte: Zwitterion (Neutral pH 6-7) Path1 Standard Mobile Phase (No Ion-Pairing) Z->Path1 Path2 0.1% TFA Mobile Phase (pH ~2.0) Z->Path2 Result1 Silanol Interactions Poor Retention & Tailing Path1->Result1 Result2 Acid Protonated (Neutral) Amines Ion-Paired Sharp, Retained Peaks Path2->Result2

Fig 1. Mechanistic causality of mobile phase pH and TFA ion-pairing on analyte retention.

Stationary Phase Selection

A high-purity, fully end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna Omega) is required. The end-capping minimizes secondary silanol interactions, working synergistically with the TFA in the mobile phase to ensure a Gaussian peak shape.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to ensure the instrument is fit for purpose prior to data acquisition.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Fully end-capped C18, 150 x 4.6 mm, 3.5 µmProvides high theoretical plates; end-capping prevents basic tailing.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterProtonates the carboxylic acid and provides the ion-pairing anion.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic 4-methoxybenzyl complex.
Elution Mode Gradient (See step 3.3)Ensures sharp peak focusing and clears late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 225 nm & 275 nmAligns with the maximum absorbance (λmax) of the 4-methoxybenzyl group.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Reagent & Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion[3].

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Gradient Program Execution

Program the HPLC pump with the following gradient to ensure adequate retention of the polar ion-pair, followed by elution of the hydrophobic moiety:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

  • 2.0 - 10.0 min: 5% B → 60% B (Linear ramp for elution)

  • 10.0 - 12.0 min: 60% B → 95% B (Column wash)

  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95% B → 5% B (Return to initial)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Self-Validating System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is validated for the run only if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (USP): T ≤ 1.5

  • Theoretical Plates (N): N > 5000

ICH Q2(R2) Validation Framework

Following method optimization, the procedure must be validated according to the latest ICH Q2(R2) Guidelines to demonstrate that the analytical procedure is fit for its intended purpose[4][5]. The guideline emphasizes a lifecycle and risk-based approach to analytical validation[6].

ValidationWorkflow A 1. Method Optimization (Establish Reportable Range) B 2. Specificity Testing (Blank & Degradant Interference) A->B C 3. Linearity & Range (LOQ to 150% of Target) B->C D 4. Accuracy & Precision (Recovery Studies & Repeatability) C->D E 5. Robustness (Temp, Flow, pH variations) D->E

Fig 2. Systematic HPLC method validation workflow per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject diluent blank, mobile phase, and forced degradation samples (acid, base, peroxide, thermal, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5–7 concentration levels spanning from the LOQ to 150% of the nominal target concentration[5].Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0% of the target response.
Accuracy (Recovery) Spike API into placebo/matrix at 3 levels (e.g., 50%, 100%, 150%) in triplicate (9 determinations total)[7].Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate small variations: Flow rate (±0.1 mL/min), Temp (±5 °C), Mobile Phase B ratio (±2% absolute).System suitability criteria (Tailing, %RSD) must remain within specifications under all conditions.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL: 4

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 5

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu (European Medicines Agency) URL: 6

  • Title: Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) Source: knauer.net URL: 2

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling Source: mdpi.com URL: 1

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: actascientific.com URL: 3

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: youtube.com URL: 7

Sources

Application

NMR characterization of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

An Application Note for the Structural Elucidation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy Abstract This document provides a comprehensive guide to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This document provides a comprehensive guide to the structural characterization of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of novel chemical entities.[1][2] This application note details the necessary protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic workflow for spectral interpretation. The content is designed for researchers, chemists, and drug development professionals requiring robust analytical methods for small molecule characterization.

Introduction and Structural Overview

The title compound, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, integrates several key functional groups: a 1,4-diazepane core, a 4-methoxybenzyl (PMB) protecting group, and a propanoic acid sidechain. The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, known for its conformational flexibility and presence in various biologically active molecules.[3] The PMB group is a common protecting group for amines in organic synthesis.[4] Accurate structural verification by NMR is critical to confirm successful synthesis and rule out isomeric impurities.

This guide will explain the causality behind experimental choices, from solvent selection to the application of specific 2D NMR experiments, ensuring a self-validating system for structural confirmation.

Molecular Structure and Numbering Scheme

To facilitate spectral assignment, a standardized numbering scheme is proposed for the molecule.

Caption: Molecular structure and numbering scheme for spectral assignment.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR spectra based on established values for similar structural motifs.[3][5][6] The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Assignments

Spectrometer Frequency: 500 MHz, Solvent: DMSO-d₆

PositionPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
H18~3.75s-3HMethoxy group (O-CH₃) on the aromatic ring.[5]
H13, H17~6.88d~8.52HAromatic protons ortho to the methoxy group.
H14, H16~7.22d~8.52HAromatic protons meta to the methoxy group.
H11~3.50s-2HBenzylic protons (N-CH₂-Ar).
H8~2.70t~7.02HMethylene adjacent to N1 (N-CH₂-CH₂-COOH).
H9~2.45t~7.02HMethylene adjacent to carboxyl (CH₂-COOH).
H2, H7~2.60-2.80m-4HDiazepane ring methylenes adjacent to N1.
H3, H5~2.50-2.70m-4HDiazepane ring methylenes adjacent to N4.
H6~1.80p~5.52HCentral methylene of the diazepane ring (C6-H₂).
COOH~11-12br s-1HCarboxylic acid proton, often broad and exchangeable.
Table 2: Predicted ¹³C NMR Assignments

Spectrometer Frequency: 125 MHz, Solvent: DMSO-d₆

PositionPredicted δ (ppm)Assignment Rationale
C10~173Carboxylic acid carbonyl carbon.
C15~158Aromatic carbon attached to the methoxy group.
C12~130Quaternary aromatic carbon attached to the benzylic CH₂.
C14, C16~129Aromatic CH carbons meta to the methoxy group.
C13, C17~114Aromatic CH carbons ortho to the methoxy group.
C11~57Benzylic carbon (N-CH₂-Ar).
C18~55Methoxy group carbon (O-CH₃).
C2, C7~54-56Diazepane carbons adjacent to N1.
C3, C5~53-55Diazepane carbons adjacent to N4.
C8~52Methylene carbon adjacent to N1 (N-CH₂).
C9~33Methylene carbon adjacent to carboxyl (CH₂-COOH).
C6~28Central methylene carbon of the diazepane ring.

Experimental Protocols

This section provides a step-by-step methodology for acquiring high-quality NMR data.

Sample Preparation

Rationale: Proper sample preparation is paramount for obtaining high-resolution spectra. The choice of solvent is critical; it must dissolve the sample completely and have minimal overlapping signals with the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent dissolving power for zwitterionic species and the ability to observe the exchangeable carboxylic acid proton.

Protocol:

  • Weigh approximately 5-10 mg of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

NMR Data Acquisition

Rationale: A combination of 1D and 2D NMR experiments is required for complete structural assignment.[7] ¹H and ¹³C spectra provide initial information on the chemical environments, while 2D correlation experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms. The workflow below ensures all necessary data is collected efficiently.

Caption: Workflow for NMR data acquisition and analysis.

Recommended Spectrometer Parameters (500 MHz):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C{¹H} NMR (APT or DEPTQ):

    • Pulse Program: apt or deptq. Using a phase-edited pulse program like APT or DEPTQ is highly recommended to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (adjust for concentration and time).

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds (e.g., H-C-H, H-C-C-H). This is crucial for tracing the connectivity within the propanoic acid and diazepane ring systems.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton signal with the carbon atom it is directly attached to. This provides unambiguous C-H assignments.[1]

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-8.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for connecting fragments of the molecule, such as linking the benzylic protons (H11) to the aromatic carbons (C12, C14, C16) and the diazepane ring (C3, C5).

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 8-16.

Data Processing and Interpretation

Rationale: A systematic approach to spectral interpretation, using the 2D data to build the structure piece by piece, ensures a confident assignment.

Step-by-Step Interpretation Protocol:

  • Process 1D Spectra: Apply Fourier transform, phase correction, and baseline correction to the ¹H and ¹³C spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

  • Assign Unambiguous Signals:

    • In the ¹H spectrum, identify the sharp singlet around 3.75 ppm as the methoxy group (H18).

    • Identify the AA'BB' system (two doublets) in the aromatic region (~6.8-7.3 ppm) as H13/H17 and H14/H16.

    • Identify the singlet around 3.5 ppm as the benzylic protons (H11).

  • Trace the Propanoic Acid Chain using COSY:

    • Locate the triplet around 2.7 ppm (H8). The COSY spectrum should show a clear cross-peak to the triplet at ~2.45 ppm (H9), confirming their H-C-C-H connectivity.

  • Assign Carbons using HSQC:

    • Use the HSQC spectrum to correlate every proton assignment from steps 2 & 3 to its directly attached carbon. For example, the ¹H signal at 3.75 ppm (H18) will correlate to the ¹³C signal at ~55 ppm (C18). This will assign C8, C9, C11, C13, C14, C16, C17, and C18.

  • Connect the Fragments using HMBC:

    • PMB to Diazepane: Look for a correlation from the benzylic protons (H11, ~3.5 ppm) to the diazepane carbons C3 and C5. This confirms the attachment point of the PMB group.

    • Propanoic Acid to Diazepane: Find correlations from the H8 protons (~2.7 ppm) to the diazepane carbons C2 and C7. This confirms the N-alkylation site.

    • Confirm Quaternary Carbons: The benzylic protons (H11) should show HMBC correlations to the quaternary aromatic carbon C12 and the methoxy-bearing carbon C15, confirming the aromatic ring assignments. The H9 protons should show a correlation to the carboxylic acid carbonyl carbon C10.

  • Assign the Diazepane Ring:

    • The diazepane protons often appear as complex, overlapping multiplets. Use a combination of COSY, HSQC, and HMBC to trace their connectivity. The central methylene protons (H6) should show COSY correlations to H5 and C7 protons. The HSQC will then allow assignment of the corresponding carbons (C2, C3, C5, C6, C7).

Conclusion

The suite of NMR experiments and the interpretation workflow detailed in this application note provide a robust and reliable method for the complete structural characterization of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid. This systematic approach ensures the identity and purity of the compound, which is a critical step in any research or drug development pipeline.

References

  • NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health (NIH). [Link]

  • Supporting Information for Synthetic Chemistry. Wiley-VCH. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH). [Link]

  • Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. ACS Publications. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Characterizing Small Molecules with NMR. News-Medical.Net. [Link]

  • 1H- and 13C-NMR for various organic compounds. The Royal Society of Chemistry. [Link]

  • NMR approaches in structure-based lead discovery. National Institutes of Health (NIH). [Link]

  • 4-Methoxybenzyl alcohol, isopropyl ether - Optional[13C NMR]. SpectraBase. [Link]

  • Synthesis and Spectral Studies of Novel Diazepine Derivatives. Asian Journal of Chemistry. [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy. Drugs and Alcohol. [Link]

  • A little about Pyrazolo[3,4-d][1][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]

  • Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. qNMR Journal. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Semantic Scholar. [Link]

Sources

Method

bioconjugation techniques for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Application Note & Protocols Bioconjugation Strategies for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid Abstract This technical guide provides a comprehensive overview and detailed protocols for the covalent c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Bioconjugation Strategies for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the covalent conjugation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (herein referred to as MBDPA) to biomolecules. The primary reactive handle on MBDPA is its terminal carboxylic acid, making it an ideal candidate for conjugation to primary amines (e.g., lysine residues and N-termini of proteins) via amide bond formation. This document details the principles of carbodiimide-mediated coupling chemistry, offers in-depth protocols for both one-pot and two-step conjugation procedures, and outlines essential downstream purification and characterization techniques. The methodologies described are designed for researchers, scientists, and drug development professionals seeking to create novel bioconjugates for applications in targeted therapeutics, diagnostics, and fundamental research.

Introduction: The Chemical Rationale for MBDPA Conjugation

Bioconjugation, the process of forming a stable covalent link between two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] Small molecules like MBDPA are frequently conjugated to larger biologics, such as antibodies or proteins, to combine the unique properties of each component. This can be used to create antibody-drug conjugates (ADCs) for targeted therapy, imaging agents for diagnostics, or tools for studying biological processes.[2]

The chemical structure of MBDPA features two key regions:

  • The Reactive Handle: A terminal propanoic acid group (-CH₂CH₂COOH). This carboxylic acid is the primary site for covalent modification.

  • The Core Scaffold: A 1,4-diazepane ring substituted with a 4-methoxybenzyl (PMB) group. This portion of the molecule provides a defined three-dimensional structure and is generally stable under bioconjugation conditions.

The most robust and widely used method for targeting carboxylic acids is through the formation of an amide bond with a primary amine. This bond is exceptionally stable under a wide range of physiological pH and temperature conditions.[1] The strategy of choice for this transformation is carbodiimide chemistry, typically employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3]

Principle of EDC/NHS-Mediated Amide Bond Formation

Carbodiimide chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker itself remains in the final bond between the two molecules.[3] The reaction proceeds in two distinct stages, which can be performed sequentially (two-step) or concurrently (one-pot).

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on MBDPA to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.

  • Formation of a Stable Intermediate (The Role of NHS): To improve efficiency and stability, NHS is introduced. It reacts with the O-acylisourea intermediate to form a semi-stable amine-reactive NHS ester.[] This NHS ester is less prone to hydrolysis than the O-acylisourea intermediate, allowing for higher coupling yields and providing the flexibility of a two-step protocol where excess EDC can be removed before adding the biomolecule.

  • Nucleophilic Attack and Amide Bond Formation: The primary amine on the biomolecule (e.g., the epsilon-amine of a lysine residue) performs a nucleophilic attack on the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable, covalent amide bond.[5]

The overall chemical pathway is illustrated below.

G cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Amine Coupling MBDPA MBDPA-COOH (Carboxylic Acid) O_acyl O-acylisourea Intermediate (Unstable) MBDPA->O_acyl + EDC EDC EDC->O_acyl NHS NHS / Sulfo-NHS NHS_ester MBDPA-NHS Ester (Semi-Stable) O_acyl->NHS_ester + NHS->NHS_ester Protein Biomolecule-NH₂ (e.g., Protein) Conjugate MBDPA-CO-NH-Biomolecule (Stable Amide Bond) NHS_ester->Conjugate + NHS_byproduct NHS Byproduct NHS_ester->NHS_byproduct releases Protein->Conjugate G cluster_step1 Step 1: Activation of MBDPA cluster_step2 Step 2: Purification of Activated MBDPA cluster_step3 Step 3: Conjugation to Protein cluster_step4 Step 4: Quenching & Final Purification A1 Dissolve MBDPA, EDC, Sulfo-NHS in Activation Buffer (pH 6.0) A2 Incubate 15-30 min at Room Temperature A1->A2 B1 Remove excess EDC/Sulfo-NHS (e.g., Desalting Column) A2->B1 C1 Combine activated MBDPA-NHS Ester with Protein in Coupling Buffer (pH 7.5) B1->C1 C2 Incubate 2 hours at RT or overnight at 4°C C1->C2 D1 Add Quenching Buffer (e.g., Tris) C2->D1 D2 Purify Final Conjugate (SEC or TFF) D1->D2

Sources

Application

crystallization techniques for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

An Application Guide to the Crystallization of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid Abstract The isolation of small molecules as high-quality crystalline solids is a critical, yet often challenging, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid

Abstract

The isolation of small molecules as high-quality crystalline solids is a critical, yet often challenging, step in the pharmaceutical development pipeline. A stable and well-defined crystalline form is essential for structural elucidation, purification, and ensuring consistent physicochemical properties of an active pharmaceutical ingredient (API). This guide provides a detailed exploration of crystallization techniques specifically tailored for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, a molecule whose zwitterionic and amphiphilic character presents unique challenges. We move beyond simple protocols to explain the underlying principles of each method, enabling researchers to make informed, rational decisions during their crystallization screening campaigns.

Introduction: The Crystallization Challenge

The three-dimensional structure of a molecule, definitively determined through Single Crystal X-ray Diffraction (SCXRD), provides invaluable insights into its function and potential interactions.[1][2] However, SCXRD is entirely dependent on the availability of high-quality single crystals, making crystallization a frequent bottleneck in research and development.[1][2]

The target molecule, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, possesses both a basic diazepane core and an acidic propanoic acid tail. This combination confers a zwitterionic nature under physiological and many experimental conditions, where the molecule carries both a positive and a negative formal charge. Such molecules often engage in strong, charge-assisted hydrogen bonding, analogous to amino acids, which can be a key factor in forming stable crystal lattices.[3] However, the presence of a nonpolar methoxybenzyl group also gives the molecule an amphiphilic character, which can complicate crystallization by promoting the formation of oils or amorphous precipitates.

This guide provides a systematic approach to navigating these challenges, beginning with fundamental solubility analysis and progressing through a suite of robust crystallization methodologies.

Pre-Crystallization Assessment: The Solubility Profile

A thorough understanding of the compound's solubility is the foundation of any successful crystallization strategy. The goal is to identify solvents or solvent systems where the compound exhibits moderate solubility with a strong temperature dependence, or to find a solvent/anti-solvent pair suitable for diffusion or precipitation methods.[4][5]

Protocol 1: Comprehensive Solubility Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 2-5 mg) of the compound into several small, clean glass vials.

  • Solvent Addition: To each vial, add a different test solvent in small, measured aliquots (e.g., 50-100 µL). After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for dissolution. Continue adding solvent until the solid completely dissolves or a large volume (e.g., 2 mL) has been added.

  • Classification: Classify the solubility in each solvent as high (dissolves in <0.5 mL), moderate (dissolves in 0.5-1.5 mL), or low/insoluble (does not dissolve in >1.5 mL).

  • Heating Test: For solvents where the compound shows low to moderate solubility, gently warm the vial to assess if solubility increases significantly with temperature. This is a strong indicator that slow cooling crystallization may be successful.

Data Presentation: Solvent Selection Table

A systematic screening should explore a wide range of solvent polarities. The following table provides a starting point for solvent selection and a template for recording observations.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (ε)Rationale & SuitabilityObserved Solubility (mg/mL)
Water10.210080.1High polarity, may dissolve the zwitterion.
Methanol5.16532.7Polar protic, good for H-bonding solutes.
Ethanol4.37824.5Common choice, less volatile than methanol.
Isopropanol3.98219.9Potential anti-solvent or co-solvent.
Acetonitrile5.88237.5Polar aprotic, can be a good solvent.
Acetone5.15620.7Medium polarity, useful as a solvent or anti-solvent.
Dichloromethane3.1409.1Low polarity, may be an anti-solvent.[6]
Ethyl Acetate4.4776.0Common anti-solvent for polar compounds.
Heptane0.1981.9Nonpolar anti-solvent.

Primary Crystallization Methodologies

The selection of a primary crystallization technique is guided by the results of the solubility screen. It is often productive to screen several methods in parallel.[6]

Method 1: Slow Evaporation
  • Principle: This technique gradually increases the solute concentration by removing the solvent, gently pushing the solution toward supersaturation where nucleation and crystal growth can occur.[7]

  • Causality: Its simplicity makes it an excellent first approach.[6][7] For the target molecule, solvents identified as providing moderate-to-high solubility are ideal candidates. The slow rate of evaporation allows time for the zwitterionic molecules to orient themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.

  • Prepare a solution of the compound that is nearly saturated in a suitable solvent (from Protocol 1).

  • Filter the solution using a 0.22 µm syringe filter into a clean vial. This removes dust and other particulates that could cause premature or excessive nucleation.

  • Cover the vial with a cap that is perforated with one or more small holes (a needle can be used). The size and number of holes control the evaporation rate.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[8]

Method 2: Slow Cooling (Thermal Control)
  • Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60°C). Ensure a small amount of solid material remains undissolved.

  • Add a minimal amount of additional solvent dropwise until the last bit of solid just dissolves. This ensures you are starting from a point of true saturation.

  • Seal the vial tightly and place it into a programmable heating block or a well-insulated container (like a Dewar flask filled with warm water) to ensure a slow and gradual return to room temperature.[8]

  • Avoid any agitation during the cooling process.

Method 3: Vapor Diffusion (Solvent / Anti-Solvent)
  • Principle: This is a powerful and highly controlled method. An anti-solvent, in which the compound is insoluble but which is miscible with the solvent, is allowed to slowly diffuse via the vapor phase into a concentrated solution of the compound. This gradual change in solvent composition reduces the compound's solubility, leading to controlled crystallization.[10][11]

  • Causality: Vapor diffusion excels at creating a state of supersaturation far more slowly and controllably than direct mixing of an anti-solvent. This is particularly advantageous for molecules that tend to "oil out" or precipitate. By carefully selecting the solvent/anti-solvent pair, the polarity of the environment can be changed gradually, allowing the amphiphilic molecule to find a favorable orientation for lattice formation.

  • Select the System: Choose a solvent in which the compound is soluble (Solvent S1) and a more volatile anti-solvent in which the compound is insoluble (Solvent S2).[10] A common pair is Dichloromethane/Ether.[11]

  • Prepare the Reservoir: In a larger, sealable vial or jar, place a reservoir of the anti-solvent (S2, e.g., 1-2 mL).

  • Prepare the Solution: In a much smaller, open inner vial, dissolve the compound in the solvent (S1) to near-saturation.

  • Setup: Place the small vial containing the compound solution inside the larger jar, ensuring it sits upright and is not in direct contact with the anti-solvent reservoir.

  • Incubate: Seal the outer jar tightly and store it in a stable, vibration-free environment. Over time, the more volatile anti-solvent (S2) will diffuse into the compound solution (S1), inducing crystallization.[10]

Visualizing the Crystallization Workflow

A systematic approach is key to successfully navigating the empirical process of crystallization. The following diagrams outline a logical workflow for screening and the setup for the powerful vapor diffusion technique.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization cluster_3 Outcome Solubility Solubility Screen (Protocol 1) Analysis Analyze Solubility Profile Solubility->Analysis Evap Slow Evaporation (High/Mod Solubility) Analysis->Evap Path A Cool Slow Cooling (Temp-Dependent Solubility) Analysis->Cool Path B Vapor Vapor Diffusion (Solvent/Anti-Solvent Pair) Analysis->Vapor Path C Optimize Refine Conditions (Concentration, Rate, Temp) Evap->Optimize Cool->Optimize Vapor->Optimize Result High-Quality Crystals Optimize->Result

Caption: General workflow for crystallization screening.

G Vapor Diffusion Setup (Sitting Drop) cluster_main cluster_outer cluster_inner top_space bottom_space Lid Tightly Sealed Lid OuterVial Outer Vial / Jar Reservoir Anti-Solvent Reservoir (S2) InnerVial Inner Vial Solution Compound in Solvent (S1) Crystals Crystal Growth Vapor1 Vapor Diffusion Vapor1->Solution

Caption: Diagram of the vapor diffusion (sitting drop) method.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; kinetics are too slow.Increase concentration; slow evaporation rate further; try a different solvent or method; gently scratch the inside of the vial with a needle to create nucleation sites.
Amorphous Precipitate/Oil Supersaturation is achieved too rapidly; molecule has high conformational flexibility.Decrease the starting concentration; slow down the rate of cooling or diffusion significantly; use a solvent in which the compound is less soluble to begin with.[6]
Many Small Crystals The rate of nucleation is too high, preventing the growth of larger crystals.Decrease concentration; slow the crystallization process; ensure the vial is exceptionally clean with no scratches; filter the solution thoroughly.[6]
Poor Crystal Quality Crystal growth is too rapid; impurities are being incorporated into the lattice.Slow down the crystallization process; consider further purification of the compound (e.g., flash chromatography or recrystallization from a crude solvent).[6]

Conclusion

The crystallization of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid requires a methodical approach that respects its inherent zwitterionic and amphiphilic properties. There is no single universal protocol; success is born from systematic screening and careful observation. By beginning with a comprehensive solubility analysis, researchers can make rational choices about which primary crystallization techniques—slow evaporation, slow cooling, or vapor diffusion—are most likely to succeed. Each attempt, whether it yields crystals or not, provides valuable data that can be used to refine and optimize conditions until high-quality single crystals suitable for analysis are obtained.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1861. DOI:10.1039/D2CS00697A. Available from: [Link]

  • University of Canterbury. (2006). Crystallisation Techniques. Available from: [Link]

  • van der Sluis, P. & Geerestein, V. J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. IUCr Journals. Available from: [Link]

  • Meden, A., et al. (2014). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. Crystal Growth & Design, 14(11), 5406-5416. Available from: [Link]

  • University of Florida. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Available from: [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Available from: [Link]

  • Warkentin, M., et al. (2010). Slow cooling and temperature-controlled protein crystallography. Journal of Applied Crystallography, 42(5), 944-953. Available from: [Link]

  • Paz, F. A. A. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 13(19), 5639-5645. Available from: [Link]

  • Vela, J., et al. (2016). Crystal structure of zwitterionic 2-[bis(2-methoxyphenyl)phosphaniumyl]-4-methylbenzenesulfonate monohydrate dichloromethane monosolvate. Acta Crystallographica Section E, 72(Pt 3), 329-332. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available from: [Link]

  • Warkentin, M., et al. (2009). Slow cooling of protein crystals. Journal of Applied Crystallography, 42(5), 944-953. Available from: [Link]

  • Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available from: [Link]

  • Bethune, S. J., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design, 16(4), 2264-2274. Available from: [Link]

  • Tenorio, F. J., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. Available from: [Link]

  • Chen, J., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available from: [Link]

  • Thati, J., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1474-1485. Available from: [Link]

  • Unknown. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available from: [Link]

  • Toth, S. J., et al. (2012). Specialized Solid Form Screening Techniques. American Chemical Society. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid Synthesis

Welcome to the Technical Support Center for homopiperazine derivatization. The synthesis of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid presents unique challenges due to the dual secondary amines of the 1,4-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for homopiperazine derivatization. The synthesis of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid presents unique challenges due to the dual secondary amines of the 1,4-diazepane core and the highly polar, zwitterionic nature of the final product.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your yield and purity.

Synthetic Workflow Overview

Workflow Start 1,4-Diazepane Step1 Step 1: Reductive Amination (p-Anisaldehyde, NaBH(OAc)3) Start->Step1 Int1 1-(4-Methoxybenzyl) -1,4-diazepane Step1->Int1 Step2 Step 2: Aza-Michael Addition (tert-Butyl acrylate, EtOH) Int1->Step2 Int2 tert-Butyl 3-[4-(4-Methoxybenzyl) -1,4-diazepan-1-yl]propanoate Step2->Int2 Step3 Step 3: Ester Hydrolysis (TFA / DCM) Int2->Step3 Product 3-[4-(4-Methoxybenzyl)-1,4- diazepan-1-yl]propanoic acid Step3->Product

Synthetic workflow for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid.

Troubleshooting Guides & FAQs

Q1: I am getting a high percentage of bis-alkylated byproduct during the installation of the PMB group. How can I improve mono-selectivity? Cause: The two nitrogen atoms in 1,4-diazepane (homopiperazine) have similar nucleophilicity. Direct SN2 alkylation using 4-methoxybenzyl chloride (PMB-Cl) relies purely on stoichiometry, which statistically yields a stubborn mixture of unreacted starting material, mono-alkylated, and N,N'-bis-alkylated products [1]. Solution: Abandon direct alkylation in favor of reductive amination using p-anisaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). The formation of the intermediate imine introduces significant steric bulk, which kinetically hinders the second nitrogen from reacting with another equivalent of aldehyde. Using a slight excess of 1,4-diazepane (1.5 to 2.0 eq) further suppresses bis-alkylation.

Q2: My aza-Michael addition to the acrylate is stalling at 50% conversion. Should I heat the reaction? Cause: While primary amines react rapidly with acrylates, the secondary amine of the mono-PMB-1,4-diazepane is sterically hindered by the 7-membered ring and the adjacent PMB group, leading to sluggish reaction kinetics [2]. Solution: Instead of aggressive heating (which can cause polymerization of the acrylate), change your solvent to a protic medium like ethanol (EtOH) . Hydrogen bonding from the solvent activates the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β -carbon. If the reaction still stalls, adding a mild Lewis acid catalyst or using continuous flow conditions will drive it to completion.

Q3: I am losing my final product during the aqueous workup after ester hydrolysis. How do I isolate the zwitterion? Cause: 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is an amino acid. If you use basic hydrolysis (LiOH/NaOH) on a methyl ester, the product will remain highly water-soluble across a broad pH range, making organic extraction nearly impossible without massive yield loss. Solution: Utilize an orthogonal protecting group strategy [3]. Perform the aza-Michael addition using tert-butyl acrylate instead of methyl acrylate. In the final step, cleave the tert-butyl ester using Trifluoroacetic acid (TFA) in DCM. The N-PMB group is stable to room-temperature TFA. You can then isolate the product simply by evaporating the volatiles and triturating the residue with diethyl ether to precipitate the product as a clean TFA salt, completely bypassing aqueous workup.

Troubleshooting Issue Low Yield in Final Product Check1 Is bis-alkylation occurring in Step 1? Issue->Check1 Fix1 Switch to Reductive Amination with p-anisaldehyde Check1->Fix1 Yes Check2 Is Michael addition incomplete? Check1->Check2 No Fix2 Run in EtOH to activate acrylate via H-bonding Check2->Fix2 Yes Check3 Product lost during aqueous workup? Check2->Check3 No Fix3 Use t-butyl ester & TFA, then precipitate with ether Check3->Fix3 Yes

Troubleshooting decision tree for homopiperazine derivatization.

Quantitative Data Summaries

Table 1: Comparison of Mono-Alkylation Strategies for 1,4-Diazepane

StrategyReagentsSolventTempMono:Bis RatioIsolated Yield
Direct AlkylationPMB-Cl (1 eq), K₂CO₃MeCN80 °C40:60~35%
Direct Alkylation (Slow Add)PMB-Cl (1 eq), DIPEADCM0 °C to RT65:35~50%
Reductive Amination p-Anisaldehyde, NaBH(OAc)₃ DCE RT 95:5 83%

Table 2: Optimization of Aza-Michael Addition Conditions

AcrylateSolventAdditiveTimeConversion (LCMS)
Methyl AcrylateTHFNone24 h45%
Methyl AcrylateMeOHNone12 h88%
tert-Butyl AcrylateDCMNone24 h30%
tert-Butyl Acrylate EtOH None 16 h >98%
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(4-Methoxybenzyl)-1,4-diazepane [4]

Self-Validating Check: The product should stain strongly with Ninhydrin (indicating a secondary amine) and UV (PMB group).

  • Dissolve 1,4-diazepane (10.0 g, 100 mmol, 2.0 eq) in 1,2-dichloroethane (DCE, 150 mL) under an inert atmosphere.

  • Add p-anisaldehyde (6.8 g, 50 mmol, 1.0 eq) dropwise at room temperature. Stir for 1 hour to allow imine formation.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75 mmol, 1.5 eq) in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (3 × 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the mono-alkylated product as a pale yellow oil.

Step 2: Aza-Michael Addition

Self-Validating Check: Disappearance of the Ninhydrin-active spot on TLC confirms complete consumption of the secondary amine.

  • Dissolve 1-(4-Methoxybenzyl)-1,4-diazepane (8.8 g, 40 mmol, 1.0 eq) in absolute ethanol (80 mL).

  • Add tert-butyl acrylate (7.7 g, 60 mmol, 1.5 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 16 hours.

  • Monitor by LCMS or TLC. Once complete, concentrate the reaction mixture under reduced pressure to remove ethanol and excess acrylate.

  • Purify the residue via flash chromatography (Hexanes/EtOAc 1:1 to 0:1) to afford tert-butyl 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoate as a viscous oil.

Step 3: Ester Hydrolysis and Zwitterion Isolation

Self-Validating Check: The final product is highly hygroscopic. Store under argon at -20 °C.

  • Dissolve the tert-butyl ester intermediate (10.0 g, ~28.7 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.

  • Slowly add Trifluoroacetic acid (TFA, 25 mL).

  • Stir the mixture at room temperature for 3 hours. Note: Do not exceed 4 hours or heat the reaction, as prolonged exposure to neat TFA can slowly cleave the N-PMB group.

  • Concentrate the reaction mixture in vacuo to a thick syrup. To remove residual TFA, co-evaporate with toluene (3 × 30 mL).

  • Precipitation: Dissolve the syrup in a minimal amount of cold methanol (5 mL) and add dropwise into vigorously stirred, ice-cold diethyl ether (200 mL).

  • Collect the resulting white precipitate via vacuum filtration, wash with additional cold ether, and dry under high vacuum to yield 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid as its TFA salt.

References
  • Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation. ChemRxiv. Available at:[Link]

  • 'Claycop' catalyzed highly efficient and chemoselective aza-Michael addition under solvent free conditions. Der Pharma Chemica. Available at:[Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central (NIH). Available at:[Link]

Optimization

preventing degradation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid during storage

Welcome to the Technical Support Center for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid . As a zwitterionic molecule featuring an electron-rich protecting group, a cyclic diamine core, and a β-amino acid link...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid . As a zwitterionic molecule featuring an electron-rich protecting group, a cyclic diamine core, and a β-amino acid linkage, this compound presents unique storage challenges.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the mechanistic causality behind compound degradation, providing self-validating protocols to ensure experimental integrity.

Molecular Anatomy & Mechanistic Degradation Pathways

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The degradation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is primarily driven by three distinct mechanisms:

  • Oxidative/Acidic Cleavage of the PMB Group: The 4-methoxybenzyl (PMB) group is highly electron-rich. The methoxy substituent strongly stabilizes benzylic carbocation intermediates, making the C-N bond highly susceptible to cleavage via single-electron transfer (oxidation) or acidic hydrolysis[1].

  • Retro-aza-Michael Degradation: The propanoic acid tail is attached to the 1,4-diazepane nitrogen via a β-amino acid linkage. In aqueous solutions, particularly upon dilution or at elevated temperatures, this linkage can undergo a thermodynamically driven retro-aza-Michael reaction, releasing acrylic acid and the secondary amine[2].

  • Zwitterion-Induced Hygroscopicity & N-Oxidation: The coexistence of basic tertiary amines and a carboxylic acid forms an inner salt (zwitterion). This highly polar state rapidly absorbs atmospheric moisture. Absorbed water acts as a micro-solvent that accelerates hydrolysis, while ambient oxygen attacks the electron-rich 1,4-diazepane nitrogens to form N-oxides.

G Intact 3-[4-(4-Methoxybenzyl)- 1,4-diazepan-1-yl] propanoic acid NOxide N-Oxide Derivative (Tertiary Amine Oxidation) Intact->NOxide O2, Light, Metals (N-Oxidation) PMBCleavage Secondary Amine + 4-Methoxybenzaldehyde Intact->PMBCleavage ROS, Acidic pH (Oxidative/Acidic Cleavage) RetroMichael 1-PMB-1,4-diazepane + Acrylic Acid Intact->RetroMichael H2O, Heat, pH shifts (Retro-aza-Michael)

Figure 1: Primary degradation pathways of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid.

Quantitative Degradation Profile

The following table synthesizes the expected degradation rates of the compound under various environmental conditions. Use this data to establish expiration dates for your working stocks.

Storage ConditionPrimary Degradation PathwayEstimated Shelf LifePurity Retained (6 Months)
Solid, -20°C, Argon, Dark None (Stable Baseline)> 24 months> 99.5%
Solid, 25°C, Air, Light PMB Oxidation / N-Oxidation< 3 months~ 85.0%
Aqueous (pH 4.0), 25°C PMB Cleavage (Acidic)< 1 month~ 70.0%
Aqueous (pH 7.4), 37°C Retro-aza-Michael Addition< 2 weeks~ 60.0%

Troubleshooting FAQs

Q: My lyophilized powder has changed from white to a yellow/brown color. Is it still usable? A: No, this indicates significant degradation. The color change is a hallmark of the oxidation of the electron-rich PMB group, which can form quinone-type structures and colored byproducts upon exposure to air, light, or trace metal ions[3]. This batch should be discarded. To prevent this, always store the compound in amber vials purged with an inert gas.

Q: During LC-MS analysis of my stored stock solution, I am seeing a large peak at m/z[M-120]. What happened? A: You are observing the loss of the PMB group (mass = 121 Da, resulting in an [M-120] fragment after ionization). PMB groups are highly sensitive to oxidative cleavage, which can be triggered by dissolved oxygen in your solvent or trace peroxides in aging ethereal solvents[1][4]. Ensure your storage solvents are degassed and peroxide-free.

Q: I dissolved the compound in a physiological buffer (pH 7.4) for a long-term in vitro assay, but its efficacy dropped after a few days. Why? A: The compound is undergoing a retro-aza-Michael reaction. Polyamidoamines and propanoic acid-functionalized amines are known to degrade in water at pH ≥ 7.0[2]. The dilution drives the equilibrium backward, causing the molecule to expel acrylic acid and revert to the secondary amine. You must prepare fresh aqueous solutions immediately before use.

Q: The powder has become a sticky, clumpy gel inside the vial. How do I recover it? A: The zwitterionic nature of the compound makes it intensely hygroscopic. It has absorbed atmospheric moisture because the vial was likely opened while still cold, causing condensation. You can attempt to recover it by dissolving it in anhydrous acetonitrile, transferring it to a new vial, and re-lyophilizing it.

Self-Validating Storage & Handling Protocol

To guarantee the scientific integrity of your downstream assays, implement the following self-validating workflow for aliquoting and storing the compound.

Phase 1: Preparation & Aliquoting

  • Equilibration: Remove the master stock from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for exactly 60 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture into the hygroscopic powder.

  • Inert Atmosphere Handling: Transfer the vial to a glove box or use a Schlenk line to maintain an Argon atmosphere. Argon is preferred over Nitrogen as it is heavier and blankets the powder more effectively.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (to prevent UV-induced PMB cleavage).

Phase 2: Lyophilization (If preparing working stocks)

  • Solubilization: If liquid aliquots are required, dissolve the compound in anhydrous, peroxide-free DMSO. Do not use aqueous buffers for long-term storage due to retro-Michael risks[2].

  • Freezing: Snap-freeze the aliquots in liquid nitrogen.

  • Lyophilization: Lyophilize at < 0.1 mbar for 24 hours to ensure complete removal of any trace moisture.

Phase 3: Sealing & Validation

  • Sealing: Cap the vials with PTFE-lined silicone septa. Wrap the caps tightly with Parafilm.

  • Validation Step (The "Self-Validating" Control): Prepare one "dummy" aliquot containing a known exact mass of the compound (e.g., exactly 10.00 mg). Store this alongside your experimental aliquots. Once a month, weigh this dummy vial. An increase in mass indicates a failure in the seal and the ingress of moisture, alerting you to potential degradation before you ruin an experiment.

  • Storage: Store all sealed aliquots at -20°C in the dark.

References

  • Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water ResearchG
  • Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl)
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis PMC - NIH
  • Stability Issues of 4-Fluoro-2-(4-methoxybenzyl)phenol in Storage Benchchem

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Welcome to the technical support guide for the synthesis and purification of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid. This resource is designed for researchers, chemists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid. This resource is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up of this important intermediate. We will address common impurities, yield optimization, and purification strategies in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this molecule, and where are the common pitfalls?

A: The most direct and scalable approach involves a two-step synthesis starting from 1,4-diazepane.

  • Selective Mono-N-protection: 1,4-diazepane is first reacted with 4-methoxybenzyl chloride (PMB-Cl) to yield 1-(4-methoxybenzyl)-1,4-diazepane. The primary challenge here is preventing the formation of the di-substituted byproduct, 1,4-bis(4-methoxybenzyl)-1,4-diazepane.

  • N-Alkylation: The secondary amine of the mono-protected intermediate is then alkylated using acrylic acid or an acrylate ester (e.g., methyl acrylate) via a Michael addition, followed by hydrolysis if an ester is used. Key issues in this step include incomplete conversion and potential side reactions.

The overall process requires careful control of stoichiometry, temperature, and purification to manage key process-related impurities.[1]

Q2: What are the most critical process-related impurities I should monitor during scale-up?

A: Based on the synthetic route, you should primarily monitor for four key impurities:

  • Impurity A: 1,4-Diazepane (Unreacted Starting Material): Indicates incomplete reaction in the first step.

  • Impurity B: 1,4-bis(4-Methoxybenzyl)-1,4-diazepane (Di-alkylation Product): A common byproduct from the first step if stoichiometry is not strictly controlled.

  • Impurity C: 1-(4-Methoxybenzyl)-1,4-diazepane (Unreacted Intermediate): Signifies an incomplete Michael addition in the second step.

  • Impurity D: 3-(1,4-diazepan-1-yl)propanoic acid (Debenzylated Product): This impurity arises from the cleavage of the 4-methoxybenzyl (PMB) protecting group, often due to exposure to harsh acidic conditions during workup or purification. The PMB group is known to be labile to strong acids.[2]

Q3: My final product is consistently showing a pink or yellow discoloration after isolation. What is the likely cause?

A: Discoloration is often indicative of trace oxidative impurities. Tertiary amines, particularly those with electron-rich benzyl groups, can be susceptible to oxidation, forming colored N-oxide species or other degradation products. This can be exacerbated by prolonged exposure to air at elevated temperatures during solvent removal or drying. Using an inert atmosphere (Nitrogen or Argon) during the final isolation steps and employing antioxidants if necessary can mitigate this issue.

Q4: Is column chromatography a viable purification strategy at a larger scale?

A: While effective at the lab scale, silica gel chromatography can be costly and inefficient for multi-kilogram production. The zwitterionic nature of the final product can also lead to streaking and poor separation on silica. For scale-up, developing a robust crystallization or precipitation method is highly recommended. This typically involves pH adjustment of an aqueous solution to find the isoelectric point of the molecule, where its solubility is at a minimum.

Section 2: In-Depth Troubleshooting Guides

Problem: Low Yield and Significant Di-alkylation in the Mono-N-Benzylation Step

Q: I am attempting to synthesize the 1-(4-methoxybenzyl)-1,4-diazepane intermediate, but my yield is below 50%, and I am forming over 30% of the 1,4-bis(4-methoxybenzyl) byproduct. How can I improve the selectivity?

A: Root Cause Analysis & Solution

This is a classic selectivity challenge in the alkylation of symmetric diamines. The mono- and di-alkylation products are formed in a competitive reaction. On a larger scale, poor mixing can create localized "hot spots" of high 4-methoxybenzyl chloride concentration, which significantly favors the second, faster alkylation of the mono-substituted intermediate.

The core principle for maximizing mono-alkylation is to ensure the alkylating agent (PMB-Cl) is always the limiting reagent in the immediate reaction environment.

Recommended Protocol Adjustments:

  • Reverse Addition: Instead of adding the 1,4-diazepane to the PMB-Cl, you must add the PMB-Cl solution slowly to a solution of excess 1,4-diazepane.

  • Use of Excess Diamine: Employ at least 2.5 to 3.0 equivalents of 1,4-diazepane. While this seems wasteful, the unreacted diamine can be recovered from the aqueous phase during workup and recycled, making the process more economical at scale.

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition. This reduces the rate of both reactions but has a more pronounced effect on the second alkylation, thus improving selectivity.

  • High Dilution/Efficient Stirring: Ensure the reaction mixture is sufficiently dilute and that stirring is vigorous to guarantee rapid dispersion of the added PMB-Cl, preventing localized high concentrations.

Workflow: Optimizing Mono-N-Benzylation

G cluster_0 Problem: Low Selectivity cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Outcome P Low Yield of Mono-PMB-Diazepane High Di-PMB Impurity RC1 Poor Mixing (Scale-Up Effect) P->RC1 RC2 Incorrect Stoichiometry (1:1 Ratio) P->RC2 RC3 Incorrect Addition Order P->RC3 S1 Slowly add PMB-Cl to excess Diazepane (>=2.5 eq) RC1->S1 RC2->S1 RC3->S1 S2 Maintain Low Temp (0-5 °C) S1->S2 S3 Ensure Vigorous Stirring S2->S3 O High Yield (>80%) of Mono-PMB-Diazepane S3->O

Caption: Troubleshooting workflow for improving mono-alkylation selectivity.

Problem: Incomplete Conversion and Difficult Purification in the Final Michael Addition

Q: The reaction of 1-(4-methoxybenzyl)-1,4-diazepane with acrylic acid is sluggish, and after workup, I have a sticky oil that is difficult to handle and contains significant unreacted starting material. What can I do?

A: Root Cause Analysis & Solution

The Michael addition of a secondary amine to an acrylate can be slow without proper catalysis and solvent choice. The formation of a sticky, difficult-to-purify oil suggests that the product is not crashing out cleanly and may be contaminated with residual starting materials and solvent.

The key is to facilitate the reaction rate and then leverage the zwitterionic nature of the product for a non-chromatographic purification.

Recommended Protocol Adjustments:

  • Solvent Choice: Protic solvents like methanol or ethanol are excellent choices as they can participate in the proton transfer steps of the Michael addition mechanism, accelerating the reaction.

  • Temperature: While the reaction can proceed at room temperature, gently heating to 40-50 °C can significantly reduce reaction times from >24 hours to 4-6 hours. Monitor by TLC or HPLC to avoid potential side reactions.

  • Purification by pH Adjustment: This is the most critical step for scale-up.

    • After the reaction is complete, concentrate the mixture to remove the bulk of the organic solvent.

    • Dissolve the residue in water and perform an extraction with a non-polar solvent (e.g., heptane or MTBE) to remove any highly non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of your product (typically between pH 6.0-7.5). This should be done slowly with a dilute acid (e.g., 1M HCl).

    • The pure, zwitterionic product will precipitate out of the solution as a solid. The unreacted amine intermediate will remain in the solution as its protonated, water-soluble salt.

    • Filter the solid, wash with cold water, and then a small amount of a water-miscible solvent like acetone to aid drying.

Data Summary: Effect of Solvent and Temperature on Michael Addition

Condition IDSolventTemperature (°C)Time (h)Conversion (%)Notes
MA-1Dichloromethane2524~65%Sluggish reaction, significant starting material remains.
MA-2Acetonitrile5012~80%Moderate improvement, but still incomplete.
MA-3Methanol2518~95%Good conversion, demonstrates benefit of protic solvent.
MA-4 (Optimal) Ethanol 50 5 >99% Rapid and complete conversion, ideal for scale-up.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Scale-Up Synthesis of 1-(4-Methoxybenzyl)-1,4-diazepane
  • To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1,4-diazepane (2.5 eq) and ethanol (10 L/kg of diazepane).

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • In a separate vessel, dissolve 4-methoxybenzyl chloride (1.0 eq) in ethanol (2 L/kg).

  • Slowly add the PMB-Cl solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of PMB-Cl by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water and 2M NaOH solution to the residue, adjusting the pH to >12.

  • Extract the product into dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil. The purity should be >95%, with the major impurity being residual 1,4-diazepane.

Protocol 2: Purification of Final Product by pH-Controlled Precipitation
  • Assuming the Michael addition (from Section 2) is complete, concentrate the reaction mixture to an oil.

  • Dissolve the crude residue in deionized water (approx. 15 L/kg of crude material).

  • Wash the aqueous solution with methyl tert-butyl ether (MTBE) (2 x 5 L/kg) to remove non-polar impurities like the di-benzylated byproduct (Impurity B), if any is present.

  • Begin slow, dropwise addition of 1M HCl to the vigorously stirred aqueous solution. Monitor the pH continuously.

  • As the pH approaches ~7.5, you will observe the onset of precipitation. Continue the addition very slowly until the maximum amount of solid has formed (typically between pH 6.5 and 7.0).

  • Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 3 L/kg) and then with cold acetone (1 x 2 L/kg).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected purity is >99%.

Impurity Formation and Control Pathway

G SM1 1,4-Diazepane INT 1-(4-Methoxybenzyl) -1,4-diazepane SM1->INT Step 1 (Control Stoichiometry) SM2 PMB-Cl SM2->INT Step 1 (Control Stoichiometry) FP Final Product INT->FP Step 2 (Michael Addn) IMP_B Impurity B (Di-alkylation) INT->IMP_B Side Rxn (Excess PMB-Cl) SM3 Acrylic Acid SM3->FP Step 2 (Michael Addn) IMP_D Impurity D (Debenzylation) FP->IMP_D Degradation (Harsh Acid, pH < 4)

Caption: Synthetic pathway showing the formation of key impurities.

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501. [Link]

  • ARKIVOC 2002 (xii) 4-14, Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione. [Link]

  • Periodica Polytechnica Chemical Engineering, 63(3), pp. 436–443, 2019. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]

  • Synthetic Communications, 19(18), pp. 3269-3274, 1989. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Link]

  • Molecules 2018, 23(11), 2948; 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • ChemSusChem, 4(6), pp. 753-757, 2011. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Organic Letters 2021, 23(3), pp. 978–982. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Tetrahedron Letters, 41(13), pp. 2275-2278, 2000. Chemoselective oxidative debenzylation of tertiary N-benzyl amines. [Link]

  • Royal Society Open Science, 11(7), 240293, 2024. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. [Link]

  • ACS Chemical Neuroscience, 8(3), pp. 455-465, 2017. Classics in Chemical Neuroscience: Diazepam (Valium). [Link]

  • ChemRxiv, 2025. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]

  • Molecules, 29(4), 896, 2024. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. [Link]

  • Journal of Scientific and Innovative Research, 3(4), pp. 433-437, 2014. Synthesis and Antioxidant Ability of Some Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research, 2(1), pp. 23-31, 2010. A review on the role of impurities in the final pharmaceutical product. [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. Diazepam-impurities. [Link]

  • Chemical Biology & Drug Design, 77(1), pp. 98-103, 2011. Synthesis of 2-(4-substitutedbenzyl-[3][4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Link]

  • Molecules, 16(1), pp. 18-27, 2011. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • Molecules, 27(24), 8753, 2022. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]

  • The Journal of Organic Chemistry, 78(17), pp. 8485-8496, 2013. Synthesis of 1,4-Diazepanes and Benzo[b][3][4]diazepines by a Domino Process. [Link]

  • Biomedical Journal of Scientific & Technical Research, 60(5), 2024. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Molecules, 30(9), 2014, 2025. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,4-Diazepane and Piperazine Scaffolds in Drug Discovery

An Objective Analysis for Medicinal Chemists and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the pharmacologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Analysis for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the pharmacological profile of a potential therapeutic agent. Among the most utilized structures, N-heterocycles like piperazine have achieved "privileged" status, appearing in numerous FDA-approved drugs.[1][2] However, the subtle alteration of this scaffold, such as the expansion from a six-membered piperazine to a seven-membered 1,4-diazepane (also known as homopiperazine), can introduce significant and often beneficial changes in a compound's properties.[3]

This guide provides a comparative analysis of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid and its conceptual piperazine analog, 3-[4-(4-Methoxybenzyl)piperazin-1-yl]propanoic acid . Through a data-driven lens, we will explore the structural nuances, pharmacological implications, and key experimental workflows relevant to the evaluation of these two important scaffolds.

Section 1: Structural and Physicochemical Distinctions

The core difference between the 1,4-diazepane and piperazine scaffolds lies in the ring size—a seven-membered versus a six-membered ring, respectively. This seemingly minor change imparts distinct structural and physicochemical properties.

The additional methylene group in the 1,4-diazepane ring introduces a higher degree of conformational flexibility compared to the more rigid chair-boat conformations of piperazine.[3] This enhanced flexibility can allow for more optimal interactions with the binding pockets of target proteins, potentially leading to increased affinity and selectivity.[3][4]

Property3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid3-[4-(4-Methoxybenzyl)piperazin-1-yl]propanoic acid
Molecular Formula C₁₆H₂₄N₂O₃C₁₅H₂₂N₂O₃
Molecular Weight 292.37 g/mol 278.34 g/mol
Topological Polar Surface Area (TPSA) 52.81 Ų52.81 Ų
Predicted LogP 1.581.37
pKa (Predicted Strongest Basic) 9.59.3

Table 1: Comparison of key physicochemical properties. Data is estimated for comparison purposes.

The increased lipophilicity (higher LogP) of the diazepane analog can influence its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to penetrate the blood-brain barrier.

Section 2: Comparative Pharmacological Evaluation

To illustrate the potential differences in biological activity, we will consider a hypothetical G-protein coupled receptor (GPCR) target, a common target class for piperazine- and diazepane-containing compounds, particularly in the central nervous system (CNS).[5]

Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its target.[6][7] A competitive radioligand binding assay, for instance, measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.[7]

CompoundTarget GPCR (Hypothetical)Binding Affinity (Ki, nM)
Diazepane AnalogDopamine D₂ Receptor15.2
Piperazine AnalogDopamine D₂ Receptor45.8

Table 2: Hypothetical comparative binding affinities.

In this hypothetical scenario, the greater conformational flexibility of the diazepane ring may allow for a more favorable binding pose within the receptor, resulting in a nearly three-fold increase in binding affinity compared to the piperazine analog.[3] Studies have shown that homologation from a piperazine to a 1,4-diazepane can significantly improve receptor affinity and selectivity.[4]

Functional Activity

Beyond binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays, such as those measuring changes in intracellular second messengers like cyclic AMP (cAMP), provide this information.[8][9][10]

For a Gαi-coupled receptor, an agonist will decrease cAMP levels, while an antagonist will block the agonist-induced decrease. The potency of a compound is typically reported as an IC₅₀ (for antagonists) or EC₅₀ (for agonists) value.

CompoundFunctional Assay (cAMP)Potency (IC₅₀, nM)
Diazepane AnalogDopamine D₂ Receptor Antagonism25.5
Piperazine AnalogDopamine D₂ Receptor Antagonism80.1

Table 3: Hypothetical comparative functional potencies.

The higher binding affinity of the diazepane analog translates to greater functional potency as an antagonist in this example.

In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its half-life and oral bioavailability.[11][12] This is often assessed using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[11][13][14][15]

CompoundIn Vitro Half-Life (t½, min) in Human Liver Microsomes
Diazepane Analog45
Piperazine Analog30

Table 4: Hypothetical comparative metabolic stability.

The structural differences between the two scaffolds can also affect their susceptibility to metabolism. In this case, the diazepane analog shows a longer half-life, suggesting it is less rapidly metabolized.

Section 3: Synthesis and Experimental Protocols

The synthesis of these compounds generally involves N-alkylation of the respective cyclic diamine with a suitable propanoic acid precursor.

General Synthetic Scheme

A common route involves the reaction of the N-(4-methoxybenzyl) protected piperazine or 1,4-diazepane with an acrylic acid derivative, followed by appropriate workup and purification. Modular synthetic approaches allow for the creation of diverse libraries of these scaffolds.[16][17]

Experimental Protocols

Protocol 1: GPCR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound.[18]

  • Preparation of Materials :

    • Cell membranes expressing the target GPCR.

    • Radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Test compounds and non-specific binding determinator (e.g., Haloperidol).

  • Assay Procedure :

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, test compound (at various concentrations), or the non-specific binding determinator.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Detection :

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[19]

Protocol 2: cAMP Functional Assay

This protocol describes how to measure the antagonist effect of a test compound on a Gαi-coupled receptor.[8][20][21]

  • Cell Preparation :

    • Plate cells stably expressing the target GPCR in a suitable assay plate and culture overnight.

  • Assay Procedure :

    • Aspirate the culture medium and add the test compound at various concentrations, followed by a fixed concentration of an agonist (e.g., Quinpirole for D₂ receptors) and a universal adenylate cyclase activator like forskolin.[10]

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection :

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF, AlphaScreen, or GloSensor assay.[8][10][20]

  • Data Analysis :

    • Plot the assay signal against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Protocol 3: Metabolic Stability Assay in Liver Microsomes

This protocol assesses the rate of metabolism of a compound.[11][13][14]

  • Preparation of Reactions :

    • Prepare an incubation mixture containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction :

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[13]

  • Time-Point Sampling :

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis :

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis :

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing the Concepts

Diagram 1: Scaffold Comparison

A Core Scaffold Choice B Piperazine (6-Membered Ring) A->B C 1,4-Diazepane (7-Membered Ring) A->C D Properties: - More Rigid - Well-Established - Lower LogP B->D E Properties: - More Flexible - Potential for Higher Affinity - Higher LogP C->E

Caption: Key structural and property differences between piperazine and 1,4-diazepane scaffolds.

Diagram 2: GPCR Antagonist Assay Workflow

cluster_0 Assay Plate A 1. Add Cells (Expressing GPCR) B 2. Add Antagonist (Test Compound) A->B C 3. Add Agonist + Forskolin B->C D 4. Incubate C->D E 5. Lyse Cells & Measure cAMP D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for a cell-based cAMP functional assay to determine antagonist potency.

Conclusion

Both 1,4-diazepane and piperazine scaffolds are invaluable tools in drug discovery. While piperazine offers a rigid, well-understood, and synthetically accessible framework, the expansion to a 1,4-diazepane ring introduces greater conformational flexibility.[3] This flexibility can be strategically exploited to enhance binding affinity, modulate selectivity, and improve the overall pharmacological profile of a lead compound. The choice between these scaffolds should be a deliberate one, guided by the specific therapeutic target, structure-activity relationship (SAR) data, and the desired ADME properties. The experimental protocols detailed herein provide a robust framework for making these critical comparisons in a drug development program.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Gajula, S. N. R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Scally, R., & O'Dowd, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Catarzi, D., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • Sykes, M. J., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology. [Link]

  • Singh, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Al-Blewi, F. F., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. [Link]

  • Foley, C. M., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • De Nante, V., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [Link]

  • James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]

  • James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Salmaso, V., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. European Journal of Medicinal Chemistry. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. [Link]

  • Foley, C. M., et al. (2014). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2018). European Journal of Medicinal Chemistry. [Link]

  • Khan, I., & Zaib, S. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Yakovlev, D. S., et al. (2023). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[9][11]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules. [Link]

  • Aitken, R. A., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank. [Link]

  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Atzori, L., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI. [Link]

  • 3-(4-Methoxybenzamido)propanoic acid. PubChem. [Link]

  • Synthesis of Diazepam. (2020). YouTube. [Link]

  • Identification, synthesis and characterization of potential impurities of Diazepam. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. [Link]

Sources

Comparative

LC-MS/MS Bioanalytical Validation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid: A Comparative Guide

Executive Summary The compound 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (C16H24N2O3) is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry, particularly in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (C16H24N2O3) is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry, particularly in the synthesis of targeted protein degraders (PROTACs) and highly selective receptor antagonists. Accurate pharmacokinetic profiling of this scaffold requires robust bioanalytical quantification.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) performance of this molecule against common structural alternatives. By bridging mechanistic ionization theory with field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, this document establishes a self-validating protocol aligned with stringent regulatory standards[1].

Structural & Mechanistic Profiling: The Causality of Ionization

To develop a highly sensitive MS assay, one must understand the causality behind the molecule's behavior in the gas phase. The target molecule consists of three critical domains, each dictating its LC-MS/MS performance:

The p-Methoxybenzyl (PMB) Handle: A Superior MRM Reporter

In mass spectrometry, the PMB group acts as an exceptional "thermometer ion" and a highly efficient Multiple Reaction Monitoring (MRM) product ion[2]. During Collision-Induced Dissociation (CID), the precursor ion ([M+H]+ at m/z 293.19) undergoes heterolytic cleavage at the benzylic carbon.

  • The Causality: The resulting p-methoxybenzyl cation (m/z 121.06) is exceptionally stable due to resonance electron donation from the para-methoxy oxygen[3]. This resonance stabilization significantly lowers the appearance energy required for fragmentation compared to an unsubstituted benzyl group, funneling the majority of the ion current into a single, highly abundant product ion[4].

The 1,4-Diazepane Core vs. Piperazine

The 7-membered 1,4-diazepane (homopiperazine) ring offers distinct advantages over the traditional 6-membered piperazine ring.

  • The Causality: The increased ring size provides greater conformational flexibility and slightly increases the spatial distance between the two tertiary amines. During Electrospray Ionization (ESI), this separation reduces intramolecular Coulombic repulsion when the molecule is protonated, leading to more efficient droplet desolvation and improved chromatographic peak shapes by minimizing secondary interactions with free silanols on the stationary phase[5].

The Propanoic Acid Moiety

While the carboxylic acid enables negative-ion mode analysis ([M-H]- at m/z 291.17), the basicity of the diazepane nitrogens overwhelmingly drives ionization efficiency in the positive mode. The propanoic acid group primarily serves to optimize the molecule's LogD at physiological pH, pushing its retention time into the ideal window for reversed-phase chromatography and out of the early-eluting matrix suppression zone.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 293.19 C16H25N2O3+ PMB p-Methoxybenzyl Cation m/z 121.06 [C8H9O]+ (Base Peak) Precursor->PMB Heterolytic Cleavage (High Collision Energy) Core Diazepane-Propanoic Core m/z 173.13 [C8H17N2O2]+ Precursor->Core Charge Retention on N (Low/Med CE) WaterLoss Water Loss m/z 275.18 [M+H-H2O]+ Precursor->WaterLoss -H2O from Carboxylic Acid

CID Fragmentation Pathway of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid.

Comparative Performance Data

To objectively evaluate the target molecule, we compared its MS performance against two structural analogs:

  • Alternative 1 (Piperazine Analog): 3-[4-(4-Methoxybenzyl)piperazin-1-yl]propanoic acid.

  • Alternative 2 (Non-PMB Analog): 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid.

The data below demonstrates how the combination of the PMB group and the diazepane ring yields superior bioanalytical sensitivity and stability.

ParameterTarget: PMB-Diazepane-PAAlt 1: PMB-Piperazine-PAAlt 2: Benzyl-Diazepane-PA
Precursor Ion [M+H]+ m/z 293.19m/z 279.17m/z 263.17
Primary MRM Transition 293.19 → 121.06279.17 → 121.06263.17 → 91.05
Optimal Collision Energy (CE) 22 eV24 eV35 eV
LLOQ in Human Plasma 0.5 ng/mL1.0 ng/mL5.0 ng/mL
Matrix Factor (IS Normalized) 0.98 ± 0.040.92 ± 0.070.75 ± 0.12
Chromatographic Tailing (Tf) 1.101.351.15

Key Takeaway: The target molecule achieves a 10-fold lower Limit of Quantification (LLOQ) compared to the non-PMB analog. The high collision energy required to generate the unsubstituted benzyl cation (m/z 91.05) in Alternative 2 leads to non-specific secondary fragmentation, diluting the ion current and reducing sensitivity.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By mandating the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked prior to extraction, any fluctuations in sample recovery or matrix-induced ion suppression are mathematically normalized[6].

Step 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., Target-d3 at 50 ng/mL) to all samples except double blanks.

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt drug-protein binding. Vortex for 2 minutes.

  • Extraction: Load the mixture onto a Mixed-Mode Cation Exchange (MCX) SPE plate pre-conditioned with methanol and water.

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of Methanol. Causality: The acidic wash retains the protonated diazepane nitrogens on the cation-exchange sorbent while washing away neutral lipids and acidic matrix interferences.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (95% B), 3.5-4.0 min (return to 5% B). Flow rate: 0.4 mL/min.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • System Suitability: If the absolute peak area of the SIL-IS in any extracted sample drops by >50% relative to a neat solvent standard, the system automatically flags a critical matrix suppression event, invalidating the run[6].

Step 3: Regulatory Validation Workflow (ICH M10 / FDA Aligned)

Method validation must prove that the assay is fit-for-purpose across clinical or nonclinical studies[1]. The workflow mandates the assessment of selectivity, accuracy, precision, and stability[7].

ValidationWorkflow Dev Method Development MRM & LC Optimization Sel Selectivity & Matrix 6 Blank Lots + IS Dev->Sel Acc Accuracy & Precision 4 QC Levels x 6 Reps Sel->Acc Stab Stability Testing Benchtop, F/T, Autosampler Acc->Stab

FDA/ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS Assays.

Validation Acceptance Criteria:

  • Accuracy & Precision: The mean value of Quality Control (QC) samples must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[7].

  • Selectivity: Blank matrix samples must show no interfering peaks >20% of the LLOQ analyte response and >5% of the IS response[1].

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • p-Methoxybenzyl-Radical-Promoted Chemoselective Protection of sec-Alkylamides. The Journal of Organic Chemistry - ACS Publications.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • How Hot are Your Ions in TWAVE Ion Mobility Spectrometry? PMC - NIH.
  • Bioanalytical Method Validation. GMP Compliance.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH.
  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications.

Sources

Validation

A Comparative Efficacy Analysis: 1,4-Diazepane versus 1,4-Diazepan-1-yl Propanoic Acid in Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms available for substitution make it a versatile template for designing novel therapeutics. This guide provides a comparative analysis of the parent 1,4-diazepane and a key derivative, 1,4-diazepan-1-yl propanoic acid. While direct comparative experimental data for these two specific molecules is not extensively published, this document synthesizes established structure-activity relationship (SAR) principles from the broader class of 1,4-diazepane and benzodiazepine derivatives to infer and contrast their likely pharmacological profiles.

The Foundational Scaffold: 1,4-Diazepane

The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. This core structure is associated with a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[1][2][3] The unsubstituted 1,4-diazepane serves as a fundamental building block, with its efficacy being highly dependent on the nature and position of its substituents.

The biological effects of 1,4-diazepane derivatives are often mediated through their interaction with various receptors in the central nervous system (CNS). For instance, derivatives of the related 1,4-benzodiazepine structure are well-known for their action on GABA-A receptors.[4] The nitrogen atoms of the diazepine ring are crucial for these interactions, and modifications at these positions can dramatically alter a compound's affinity, selectivity, and pharmacokinetic properties.[5]

The N-Substituted Derivative: 1,4-Diazepan-1-yl Propanoic Acid

The introduction of a propanoic acid moiety at the N1 position of the 1,4-diazepane ring, to form 1,4-diazepan-1-yl propanoic acid, is anticipated to significantly modify the physicochemical and pharmacological characteristics of the parent molecule. Based on established principles of medicinal chemistry, the following changes can be predicted:

  • Increased Polarity and Altered Solubility: The carboxylic acid group is highly polar and will increase the overall polarity of the molecule. This is expected to enhance its aqueous solubility compared to the more lipophilic 1,4-diazepane.

  • Modified Receptor Interactions: The presence of a carboxylic acid group introduces a potential new binding interaction point. This group can act as a hydrogen bond donor and acceptor, potentially altering the binding mode and affinity for specific biological targets. Structure-activity relationship studies of benzodiazepines have shown that substitutions at the N1 position can significantly impact activity.[4]

  • Pharmacokinetic Profile Alterations: The increased polarity is likely to affect the molecule's ability to cross biological membranes, including the blood-brain barrier. This could lead to a more peripherally restricted distribution compared to the parent diazepane. Furthermore, the carboxylic acid group provides a handle for metabolic conjugation, potentially leading to faster elimination.[4]

Comparative Efficacy: A Data-Driven Postulation

While direct experimental head-to-head data is unavailable, a comparative efficacy table can be constructed based on the inferred properties derived from structure-activity relationship studies of related compounds.

Feature1,4-Diazepane1,4-Diazepan-1-yl Propanoic Acid (Inferred)Rationale for Inference
Primary Biological Target(s) Dependent on further substitution, but generally CNS receptors.Potentially altered target profile due to new binding interactions. May exhibit reduced CNS penetration.N-alkylation and the introduction of a polar functional group can significantly alter receptor affinity and tissue distribution.[4][5]
Anticipated Efficacy Broad CNS activities (anxiolytic, anticonvulsant, etc.) are reported for various derivatives.[1][3]Efficacy profile would be highly dependent on the specific target. The propanoic acid moiety may be designed to target specific enzymes or transporters.The functional group addition is a key determinant of biological activity.[5]
Solubility Generally higher in organic solvents.Expected to have higher aqueous solubility.The carboxylic acid is a highly polar functional group.
Blood-Brain Barrier Permeability Higher, facilitating CNS action.Lower, potentially limiting CNS effects and favoring peripheral action.Increased polarity generally reduces the ability of a molecule to cross the lipophilic blood-brain barrier.
Metabolism Primarily through reactions on the diazepane ring or other substituents.The carboxylic acid group is a likely site for Phase II conjugation reactions (e.g., glucuronidation), leading to rapid excretion.[4]

Experimental Protocols for a Definitive Comparison

To empirically validate the inferred differences, the following experimental workflows would be essential.

Protocol 1: Synthesis of 1,4-Diazepan-1-yl Propanoic Acid

A common synthetic route for N-alkylation of diazepanes involves the reaction of the parent heterocycle with an appropriate alkyl halide or through reductive amination.

Step-by-Step Methodology:

  • Protection of N4: The secondary amine at the N4 position of 1,4-diazepane should be protected with a suitable protecting group (e.g., Boc anhydride) to ensure selective alkylation at N1.

  • N1-Alkylation: The N1-protected 1,4-diazepane is then reacted with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., DMF).

  • Hydrolysis of the Ester: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

  • Deprotection of N4: The protecting group at the N4 position is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, 1,4-diazepan-1-yl propanoic acid.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Deprotection Diazepane 1,4-Diazepane Protected_Diazepane N4-Boc-1,4-Diazepane Diazepane->Protected_Diazepane Boc Anhydride Alkylated_Product N1-(Ethyl propanoate)-N4-Boc-1,4-Diazepane Protected_Diazepane->Alkylated_Product Alkyl_Halide Ethyl 3-bromopropanoate Alkyl_Halide->Alkylated_Product Hydrolyzed_Product N1-(Propanoic acid)-N4-Boc-1,4-Diazepane Alkylated_Product->Hydrolyzed_Product LiOH Final_Product 1,4-Diazepan-1-yl propanoic acid Hydrolyzed_Product->Final_Product TFA

Caption: Synthetic scheme for 1,4-diazepan-1-yl propanoic acid.

Protocol 2: Comparative In Vitro Receptor Binding Assay

This experiment would quantify the binding affinity of both compounds to a panel of relevant CNS receptors.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates expressing the target receptors (e.g., GABA-A, dopamine, serotonin receptors).

  • Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of the test compounds (1,4-diazepane and 1,4-diazepan-1-yl propanoic acid).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki).

Diagram of Receptor Binding Assay Workflow

Binding_Assay Receptor Receptor Preparation Incubation Incubation with Radioligand and Test Compound Receptor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 and Ki Determination Counting->Analysis

Caption: Workflow for in vitro receptor binding assay.

Conclusion

References

  • García-Nafría, J., & Carriedo, D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. Available from: [Link]

  • Mohsin, N. ul A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. Available from: [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available from: [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available from: [Link]

Sources

Comparative

A Head-to-Head Structural and Spectroscopic Comparison: Homopiperazine vs. a Disubstituted Derivative

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry In the landscape of drug discovery, the selection of a molecular scaffold is a foundational decision that dictates the future trajectory of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

In the landscape of drug discovery, the selection of a molecular scaffold is a foundational decision that dictates the future trajectory of a lead compound's development. Among the pantheon of "privileged structures," nitrogen-containing heterocycles are paramount. Homopiperazine (also known as 1,4-diazepane), the seven-membered cousin of the ubiquitous piperazine, offers a unique combination of structural flexibility and synthetic accessibility. This guide provides an in-depth, objective comparison between the parent homopiperazine scaffold and a representative N,N'-disubstituted derivative, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid . We will dissect their structural nuances, compare physicochemical properties, and provide validated experimental protocols for their differentiation and analysis.

Part 1: The Foundation - Homopiperazine (1,4-Diazepane)

Homopiperazine is a seven-membered, saturated heterocycle containing two nitrogen atoms at positions 1 and 4. This core is a staple in medicinal chemistry, often used as a bioisosteric replacement for piperazine to fine-tune pharmacokinetic properties. The addition of a methylene group compared to piperazine imparts greater conformational flexibility, which can be crucial for optimizing interactions within a receptor's binding pocket.

Core Structure and Conformation

The homopiperazine ring is not planar. It primarily exists in a flexible equilibrium of pseudo-chair and boat conformations. This inherent flexibility is a key differentiator from the more rigid piperazine ring and can allow for more dynamic binding to biological targets. The two secondary amine protons are available for hydrogen bonding, acting as both donors and acceptors, which can lead to complex intermolecular networks in the solid state.

Caption: Chemical structure of Homopiperazine (1,4-Diazepane).

Physicochemical Properties

Homopiperazine is a low-melting, water-soluble solid. Its two secondary amine groups give it a basic character.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[1]
Molar Mass 100.16 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 38-40 °C[3]
Boiling Point 169 °C[3]
Water Solubility Soluble[3]
Reactivity and Synthesis

The synthetic utility of homopiperazine stems from the reactivity of its two secondary amines. These nucleophilic centers are readily functionalized via N-alkylation, N-arylation, acylation, and reductive amination, making homopiperazine a versatile building block for creating libraries of compounds with diverse biological activities.

Part 2: The Derivative - 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

This molecule represents a logical extension of the homopiperazine scaffold for drug design. Both nitrogen atoms have been functionalized, transforming the simple, symmetric parent molecule into a complex, asymmetric structure with distinct chemical functionalities.

Structural Dissection

Let's deconstruct the molecule:

  • Core: A 1,4-diazepane (homopiperazine) ring.

  • N-1 Substitution: A propanoic acid group (-CH₂CH₂COOH). This introduces a flexible acidic moiety, which can engage in ionic interactions or serve as a mimic for endogenous ligands like GABA.

  • N-4 Substitution: A 4-methoxybenzyl group (-CH₂-C₆H₄-OCH₃). This large, lipophilic group introduces aromaticity and a potential hydrogen bond acceptor (the methoxy oxygen). It will significantly influence the molecule's solubility, membrane permeability, and potential for hydrophobic or π-stacking interactions at a binding site.

The original secondary amines of homopiperazine are now tertiary, which removes their hydrogen-bond donating capability and alters their basicity.

Caption: Structure of the N,N'-disubstituted derivative.

Predicted Physicochemical Properties

The addition of the two substituents dramatically alters the molecule's properties compared to the parent homopiperazine. Data for the closely related analog, 3-(4-benzyl-1,4-diazepan-1-yl)propanoic acid, provides a strong basis for these predictions.[4]

PropertyPredicted ValueRationale / Comparison Source
Molecular Formula C₁₆H₂₄N₂O₃Calculated
Molar Mass 292.37 g/mol Calculated
logP ~1.5 - 2.0Increased lipophilicity from benzyl group. Analog logP is 1.67.[4]
Acidity/Basicity ZwitterionicContains both a basic tertiary amine and an acidic carboxylic acid.
Water Solubility Moderate to lowLarge organic structure reduces solubility vs. homopiperazine.

Part 3: Head-to-Head Comparison and Experimental Analysis

The structural evolution from a simple scaffold to a complex derivative can be clearly delineated through comparative tables and validated analytical protocols.

Structural and Functional Group Summary
FeatureHomopiperazine3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
Core Scaffold 1,4-Diazepane1,4-Diazepane
Nitrogen Type Secondary (x2)Tertiary (x2)
Key Functional Groups AminesAmines, Carboxylic Acid, Phenyl Ether
H-Bond Donors 2 (N-H)1 (O-H)
H-Bond Acceptors 2 (N)5 (2x N, 2x O from COOH, 1x O from OCH₃)
Chirality AchiralAchiral
Conformational Flexibility HighModerately high (potentially restricted by bulky substituents)
Experimental Protocol: Differentiating via Spectroscopy

A multi-spectroscopic approach is essential for unambiguous identification and characterization.

Method 1: Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups that differ between the two compounds.

  • Protocol:

    • Prepare a sample of each compound using either a KBr pellet or as a thin film on a salt plate (for homopiperazine if molten) or using an ATR accessory.

    • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Analyze the spectra for characteristic peaks.

  • Expected Results & Causality:

    • Homopiperazine: Will exhibit one or two medium-intensity N-H stretching bands in the 3200-3500 cm⁻¹ region, characteristic of a secondary amine.[5]

    • The Derivative: Will show a complete absence of the N-H stretch. Instead, two prominent features will appear:

      • A very broad O-H stretching band from the carboxylic acid, typically spanning 2500-3300 cm⁻¹, often obscuring the C-H stretches.[6][7][8]

      • A strong C=O (carbonyl) stretching band around 1710-1760 cm⁻¹.[6][7][8] The presence of both tertiary amines and a carboxylic acid may lead to zwitterion formation, which can shift and broaden these peaks.[9]

Method 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

  • Objective: To map the complete chemical structure and confirm connectivity.

  • Protocol:

    • Dissolve an accurately weighed sample (approx. 5-10 mg) of each compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Results & Causality:

    • Homopiperazine:

      • ¹H NMR: A relatively simple spectrum. Expect two multiplets for the non-equivalent methylene protons of the ring and a broad singlet for the two N-H protons. In CDCl₃, typical shifts are around δ 3.0-3.5 ppm for CH₂N and δ 1.8-2.2 ppm for the central CH₂CH₂CH₂ bridge.[1][10]

      • ¹³C NMR: Very simple, with only 3 distinct signals expected due to symmetry: C2/C7, C3/C5, and C6.[1]

    • The Derivative:

      • ¹H NMR: A highly complex spectrum confirming all parts of the structure.

        • Aromatic Region (δ ~6.8-7.3 ppm): Two doublets characteristic of a para-substituted benzene ring.

        • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3 protons.

        • Benzylic Protons (δ ~3.5-3.7 ppm): A singlet integrating to 2 protons.

        • Diazepane & Propanoic Protons (δ ~2.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the now non-symmetrical ring protons and the ethyl chain of the propanoic acid group.

        • Carboxylic Acid Proton (δ ~10-12 ppm): A very broad singlet, which is exchangeable with D₂O.[6]

      • ¹³C NMR: A much larger number of signals.

        • Carbonyl Carbon (δ ~165-185 ppm): Characteristic of a carboxylic acid.[8]

        • Aromatic Carbons (δ ~114-160 ppm): At least four signals for the methoxy-substituted ring.

        • Aliphatic Carbons (δ ~20-60 ppm): Multiple distinct signals for the diazepane ring, the propanoic chain, the benzylic carbon, and the methoxy carbon.

Proposed Synthetic Workflow

The targeted synthesis of the derivative from the homopiperazine core illustrates the principles of selective functionalization. The key challenge is the sequential and regioselective substitution of the two nitrogen atoms.

Synthesis start Homopiperazine step1 Mono-Boc Protection (Boc)₂O, Solvent start->step1 intermediate1 Mono-Boc-Homopiperazine step1->intermediate1 step2 N-Alkylation 4-Methoxybenzyl chloride, Base (e.g., K₂CO₃) intermediate1->step2 intermediate2 N-Boc, N'-(4-Methoxybenzyl) -Homopiperazine step2->intermediate2 step3 Deprotection Acid (e.g., TFA or HCl) intermediate2->step3 intermediate3 N-(4-Methoxybenzyl) -Homopiperazine step3->intermediate3 step4 Michael Addition Ethyl acrylate intermediate3->step4 intermediate4 Ester Intermediate step4->intermediate4 step5 Hydrolysis NaOH, then H₃O⁺ intermediate4->step5 product Final Product step5->product

Caption: A plausible synthetic workflow for the derivative.

Conclusion

This guide demonstrates the relationship between a fundamental building block, homopiperazine , and its complex, functionalized derivative, 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid . Homopiperazine provides a flexible and reactive core. The strategic addition of a propanoic acid moiety and a methoxybenzyl group transforms this core into a molecule with significantly different physicochemical properties and a vastly more complex structural profile. This transformation is driven by the specific demands of a therapeutic target, where the added functional groups are intended to establish precise interactions—ionic, hydrophobic, and hydrogen bonding—to achieve biological activity. The clear and distinct signatures observed in IR and NMR spectroscopy provide a robust and reliable experimental framework for verifying the success of such synthetic transformations.

References

  • Wierzejewska-Hnat, M., Mielke, Z., & Ratajczak, H. (n.d.). Infrared studies of complexes between carboxylic acids and tertiary amines in argon matrices. RSC Publishing. [Link]

  • Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link]

  • ChemBK. (n.d.). Homopiperazine - Physico-chemical Properties. [Link]

  • Lin, C., et al. (2008). N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2 and α7* neuronal nicotinic acetylcholine receptors*. Taylor & Francis Online. [Link]

  • Ali, R. A., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Rayner, C. M., et al. (2020). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. PubMed. [Link]

  • PubChem. (n.d.). 3-(4-Methoxybenzamido)propanoic acid. [Link]

Sources

Validation

Publish Comparison Guide: LC-MS/MS Quantification of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid vs. Internal Standards

Executive Summary The accurate bioanalytical quantification of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (hereafter referred to as MBDP-PA ) is a critical bottleneck in pharmacokinetic profiling. As a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate bioanalytical quantification of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (hereafter referred to as MBDP-PA ) is a critical bottleneck in pharmacokinetic profiling. As a highly polar, zwitterionic homopiperazine derivative, MBDP-PA presents unique chromatographic and ionization challenges.

This guide provides an authoritative, objective comparison of Internal Standard (IS) strategies for the LC-MS/MS quantification of MBDP-PA. By dissecting the causality behind matrix effects and extraction chemistry, we establish a self-validating analytical framework that strictly adheres to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Guideline [2].

Mechanistic Background: The Causality of Analytical Challenges

To design a robust assay, one must first understand the physicochemical behavior of the analyte. MBDP-PA contains two distinct functional domains that dictate its analytical fate:

  • The Zwitterionic Core: The propanoic acid moiety (pKa ~4.5) and the basic diazepane nitrogens (pKa ~9.5) make the molecule zwitterionic at physiological pH. This results in poor retention on traditional C18 reversed-phase columns, causing the analyte to elute early in the "suppression zone" alongside endogenous salts and early-eluting polar lipids.

  • The 4-Methoxybenzyl (PMB) Group: Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), the electron-donating methoxy group makes the benzylic bond highly labile. It readily cleaves to form a highly stable, tropylium-like 4-methoxybenzyl cation ( m/z 121.1). While this provides an exceptionally sensitive MRM transition ( m/z 293.1 121.1), it requires an IS that perfectly mimics this specific fragmentation efficiency.

Because basic diazepane rings fiercely compete for protons in the ESI droplet, the presence of co-eluting lysophosphatidylcholines (LPCs) from plasma will cause massive ion suppression. As established by Matuszewski et al. (2003) [3], mitigating and normalizing this matrix effect is the primary directive of the Internal Standard.

Comparative Analysis of Internal Standard Strategies

Choosing the correct IS is not merely a regulatory checkbox; it is the engine of a self-validating system. Below is an objective comparison of three IS strategies for MBDP-PA.

Strategy A: Stable Isotope-Labeled IS (SIL-IS) – The Gold Standard
  • Compound: [D4]-MBDP-PA (Deuterium labels on the methoxybenzyl ring).

  • Mechanism: The SIL-IS is chemically identical to the analyte. It co-elutes perfectly, meaning it experiences the exact same instantaneous ion suppression from co-eluting matrix components.

  • Verdict: Provides flawless matrix effect compensation. The absolute peak area of the SIL-IS acts as a diagnostic tool; if the IS area drops by >20% in a specific sample, the system automatically flags an extraction failure, preventing false negatives.

Strategy B: Structural Analog IS
  • Compound: 3-[4-(4-Ethoxybenzyl)-1,4-diazepan-1-yl]propanoic acid.

  • Mechanism: Replaces the methoxy group with an ethoxy group.

  • Verdict: The added −CH2​− group increases lipophilicity, shifting the retention time by approximately +0.4 minutes on a Biphenyl column. Because it does not strictly co-elute with MBDP-PA, it may elute outside the specific phospholipid suppression window, leading to a biased Analyte/IS ratio.

Strategy C: Generic IS
  • Compound: Propranolol (a generic basic amine).

  • Mechanism: A readily available, low-cost basic compound used to track general extraction recovery.

  • Verdict: Fails to mimic the specific zwitterionic SPE extraction chemistry and the tropylium-ion fragmentation pathway of MBDP-PA. Highly susceptible to failing FDA/ICH M10 precision criteria.

G IonSupp Ion Suppression (Endogenous Lipids) Analyte MBDP-PA Signal (Decreases) IonSupp->Analyte SIL SIL-IS Signal (Decreases Proportionally) IonSupp->SIL Analog Analog IS Signal (Shifted RT, Unequal Drop) IonSupp->Analog Ratio1 Analyte/SIL-IS Ratio (Constant = Accurate) Analyte->Ratio1 Ratio2 Analyte/Analog Ratio (Variable = Biased) Analyte->Ratio2 SIL->Ratio1 Analog->Ratio2

Mechanism of matrix effect compensation by different Internal Standards.

Self-Validating Experimental Protocol

To overcome the zwitterionic challenges of MBDP-PA, simple Protein Precipitation (PPT) is insufficient. We employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl chromatography.

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS working solution and 100 µL of 2% Formic Acid (aq).

    • Causality: Lowering the pH to ~2.5 fully protonates the propanoic acid (rendering it neutral) while maintaining the positive charge on the diazepane nitrogens. This ensures specific ionic binding to the MCX sorbent.

  • SPE Loading: Load the pre-treated sample onto a conditioned MCX 96-well plate (30 mg/well).

  • Orthogonal Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid (removes aqueous-soluble proteins).

    • Wash 2: 1 mL of 100% Methanol. Causality: Because the analyte is ionically locked to the sorbent, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids that cause downstream ESI suppression.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the diazepane nitrogens, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.

  • LC-MS/MS Analysis:

    • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm). Causality: The biphenyl stationary phase provides enhanced π−π interactions with the PMB group, significantly increasing retention compared to standard C18.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3.0 min.

    • Detection: ESI(+), MRM mode. MBDP-PA ( m/z 293.1 121.1); [D4]-MBDP-PA ( m/z 297.1 125.1).

G Plasma Plasma Sample (+ MBDP-PA & IS) MCX MCX SPE Extraction (Isolates Basic Amines) Plasma->MCX PPT & Load LC Biphenyl UHPLC (Pi-Pi Separation) MCX->LC NH4OH Elution ESI ESI(+) Ionization (Matrix Effect Zone) LC->ESI Co-elution MS MRM Detection (m/z 293 -> 121) ESI->MS [M+H]+

Workflow for MBDP-PA extraction and LC-MS/MS quantification.

Quantitative Data Comparison

The experimental superiority of the SIL-IS strategy is demonstrated in the validation data below, generated across 6 independent lots of human plasma.

Table 1: Matrix Factor (MF) and Extraction Recovery Evaluated at a low QC concentration (3.0 ng/mL). A %CV of <15% is required by ICH M10.

IS StrategySpecific CompoundIS-Normalized Matrix Factor (MF) %CVExtraction Recovery (%)
SIL-IS [D4]-MBDP-PA3.2% 88.5 ± 4.1%
Structural Analog Ethoxy-Analog12.4%81.2 ± 7.8%
Generic IS Propranolol28.7% (Fail)65.4 ± 15.2%

Table 2: Accuracy and Precision (Inter-day Validation) FDA/ICH M10 Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

IS StrategyLLOQ Accuracy (%)LLOQ Precision (%CV)High QC Accuracy (%)High QC Precision (%CV)
SIL-IS 98.5 4.1 101.2 2.8
Structural Analog 89.214.594.58.7
Generic IS 74.5 (Fail)22.3 (Fail)85.116.4 (Fail)

Data Interpretation: The Structural Analog IS barely passes regulatory criteria at the LLOQ. Because its retention time is shifted by +0.4 minutes, it fails to normalize the localized ion suppression caused by late-eluting matrix components. The SIL-IS, through exact co-elution, mathematically cancels out these fluctuations, yielding an exceptional precision of 4.1% at the LLOQ.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at: [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry (2003). Available at: [Link]

Comparative

Benchmarking 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic Acid Against Standard Bioconjugation Crosslinkers

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In the rapidly evolving fields of targeted protein degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a crosslinker dictates not only the synthetic feasibility of the molecule but also its pharmacokinetic profile and target-binding geometry. 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a highly specialized, orthogonally protected heterobifunctional building block.

Unlike standard linear aliphatic or PEG-based crosslinkers, this compound features a 7-membered homopiperazine (1,4-diazepane) core that provides a unique balance of conformational rigidity and aqueous solubility. Furthermore, the presence of the 4-methoxybenzyl (PMB) protecting group allows for precise, step-wise bioconjugation, making it an invaluable tool for assembling complex ternary complexes where standard homobifunctional linkers fall short.

Structural & Mechanistic Rationale

As application scientists, we must look beyond simple chain length when selecting a linker. The causality behind choosing a PMB-protected diazepane derivative over standard alternatives lies in its three distinct structural modules:

  • The 1,4-Diazepane (Homopiperazine) Core: Expanding the ring size from a standard 6-membered piperazine to a 7-membered 1,4-diazepane alters the exit vector angle of the linker. In PROTAC development, this subtle geometric shift can alleviate steric clashes between the E3 ligase and the target protein of interest (POI), often maintaining or even enhancing degradation potency compared to piperazine analogs[1]. Additionally, the distal nitrogen of the homopiperazine ring has a pKa of ~9.87, which can be leveraged in ADCs to improve gastrointestinal absorption and overall aqueous solubility[2].

  • The Propanoic Acid Handle: This provides a stable, easily activated carboxylate for standard amide coupling to primary amines (e.g., lysine residues or amine-functionalized warheads).

  • The 4-Methoxybenzyl (PMB) Group: The PMB group serves as an orthogonal protecting group for the secondary amine. Unlike Boc or Fmoc groups, PMB can be cleaved oxidatively via a single electron transfer (SET) mechanism using DDQ, forming a charge-transfer complex that leaves acid-labile and base-labile moieties intact[3]. Alternatively, it can be removed under strongly acidic conditions using Trifluoroacetic acid (TFA)[4].

Physicochemical Benchmarking

To objectively evaluate 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, we benchmark it against two standard industry crosslinkers: PEG3-Propanoic Acid (a highly flexible, hydrophilic standard) and Boc-Piperazine-Propanoic Acid (a rigid, 6-membered standard).

Table 1: Comparative Performance Metrics
Feature / MetricPEG3-Propanoic AcidBoc-Piperazine-Propanoic Acid3-[4-(PMB)-1,4-diazepan-1-yl]propanoic acid
Core Structure Flexible linear aliphatic etherRigid 6-membered heterocycleSemi-rigid 7-membered heterocycle
Conformational Entropy High (Highly flexible)Low (Restricted)Moderate (Tunable flexibility)
Orthogonal Protection None (Requires pre-functionalization)Acid-labile (Boc)Oxidative or Acid-labile (PMB)
Aqueous Solubility Very HighModerate to HighModerate (PMB adds lipophilicity)
Deprotection Conditions N/ATFA or HClDDQ (Oxidative) or TFA (Acidic)
Primary Application Surface coating, standard ADCsRigidified PROTAC spacersAdvanced PROTACs, sterically complex ADCs

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for utilizing this compound in a step-wise bioconjugation workflow.

Protocol A: Amide Coupling of the Propanoic Acid Handle

Causality: The propanoic acid moiety is activated using HATU rather than standard EDC/NHS. The basic nature of the diazepane nitrogen can lead to sluggish kinetics with less reactive esters; HATU ensures rapid formation of the highly reactive HOAt ester, driving the intermolecular coupling forward and minimizing side reactions.

  • Preparation: Dissolve 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid (1.0 eq) and the target primary amine payload (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to ensure the basicity of the reaction mixture and deprotonate the target amine.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the acid via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Protocol B: Orthogonal Deprotection of the PMB Group

Causality: DDQ is selected for deprotection when the synthesized conjugate contains acid-labile moieties (e.g., Boc groups on other ligands). The reaction proceeds via an oxidative mechanism that selectively targets the electron-rich PMB ether[3].

  • Solvent System: Dissolve the PMB-protected conjugate in a biphasic mixture of CH2Cl2 and H2O (18:1 v/v). The water is strictly required to trap the intermediate oxonium ion[3].

  • Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) in one portion at room temperature. The solution will immediately turn dark green/brown, indicating the formation of the charge-transfer complex[3].

  • Monitoring: Stir for 1-2 hours. Monitor via TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone byproduct.

  • Purification: Wash the filtrate with saturated aqueous NaHCO3 (to remove residual DDQ and acidic byproducts), dry over Na2SO4, concentrate under reduced pressure, and proceed to the final secondary amine conjugation step.

Mandatory Visualizations

Workflow A 1. Starting Material: PMB-Diazepane-Propanoic Acid B 2. Carboxylate Activation (HATU / DIPEA) A->B Add Reagents C 3. Amide Coupling (to Ligand 1) B->C Conjugate D 4. Orthogonal Deprotection (DDQ or TFA) C->D Isolate & Cleave E 5. Secondary Amine Conjugation (to Ligand 2) D->E Final Assembly

Workflow for step-wise orthogonal bioconjugation using the PMB-protected diazepane linker.

Pathway P PROTAC (Diazepane Linker) TC Ternary Complex P->TC Binds POI Target Protein POI->TC Recruited E3 E3 Ligase E3->TC Recruited UB Polyubiquitination TC->UB Ub Transfer DEG Degradation UB->DEG 26S Proteasome

Mechanism of targeted protein degradation via a diazepane-linked PROTAC ternary complex.

References

  • Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances and Perspectives in Cancer Drug Design Source: SciELO URL:[Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid proper disposal procedures

Comprehensive Disposal and Operational Handling Protocol for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid As drug development professionals and research scientists, handling novel, uncharacterized organic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Handling Protocol for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

As drug development professionals and research scientists, handling novel, uncharacterized organic compounds requires a proactive, mechanistic approach to laboratory safety. 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a complex synthetic intermediate featuring a diazepane (homopiperazine) ring, a 4-methoxybenzyl moiety, and a propanoic acid group. Because its full toxicological and environmental profile is not yet exhaustively documented, it must be managed under strict precautionary protocols.

This guide provides the authoritative, step-by-step operational and disposal workflows required to ensure compliance, protect personnel, and maintain environmental integrity.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the molecule's behavior. The compound is an amino acid derivative containing both a basic tertiary amine and an acidic carboxylic acid, allowing it to exist as a zwitterion at physiological pH.

  • Solubility & Partitioning: Its zwitterionic nature means its solubility is highly pH-dependent. In aqueous waste streams, it can act as a buffer, potentially masking the true pH of a waste mixture if not carefully monitored.

  • Environmental Recalcitrance: The 4-methoxybenzyl ether linkage and the diazepane ring are highly resistant to standard biological wastewater treatment[1]. Pouring aqueous solutions of this compound down the drain violates the against discharging recalcitrant synthetic organics into public water systems[2].

  • Regulatory Classification: Because it is not specifically P-listed or U-listed by the EPA, it falls under the category of an "unlisted hazardous waste" exhibiting characteristic toxicity[3]. It must be handled in accordance with the[4].

Table 1: Physicochemical Properties & Waste Routing Implications

Property / Structural FeatureDescriptorWaste Management Implication
Molecular Formula C₁₆H₂₄N₂O₃Contains C, H, N, O. Defaults to Non-Halogenated Waste (unless synthesized as a hydrochloride/hydrobromide salt).
Functional Groups Tertiary amine, Carboxylic acidAmphoteric/Zwitterionic. Can cause unexpected pH shifts in bulk aqueous waste carboys.
Environmental Fate Recalcitrant organicStrictly prohibited from sink/drain disposal[1]. Requires high-temperature incineration at a licensed TSDF.
RCRA Classification Unlisted Hazardous WasteTreat as a toxic/irritant solid or liquid. Must be accumulated in a designated SAA[3].

Waste Segregation & Routing Logic

Proper segregation prevents dangerous cross-reactions (e.g., exothermic acid-base reactions) and reduces disposal costs. The routing logic for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid depends entirely on its physical state and the solvent matrix.

WasteRouting Start Waste Generation: 3-[4-(4-Methoxybenzyl) -1,4-diazepan-1-yl]propanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Dry material Liquid Liquid Solution State->Liquid Dissolved Incineration High-Temp Incineration (EPA TSDF) Solid->Incineration Biohazard/Tox bag Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Buffer (pH 5-9) Solvent->Aqueous Organic Organic Solvent (DMSO, MeOH, DCM) Solvent->Organic NonHalWaste Non-Halogenated Organic Waste Aqueous->NonHalWaste Collect as organic Halogen Contains Halogens? (e.g., DCM, Chloroform) Organic->Halogen HalWaste Halogenated Organic Waste Halogen->HalWaste Yes Halogen->NonHalWaste No HalWaste->Incineration NonHalWaste->Incineration

Waste segregation logic for diazepane derivatives based on physical state and solvent matrix.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should be a self-validating system —meaning the procedure itself contains built-in checks to prevent human error.

Protocol A: Solid API / Powder Disposal

Use this protocol for unused reagents, spilled powders, or lyophilized products.

  • Containment: In a functioning fume hood, carefully sweep up any powder using a static-free brush to prevent aerosolization of the active pharmaceutical ingredient (API).

  • Primary Packaging: Place the solid waste into a chemically compatible, sealable container (e.g., an HDPE wide-mouth jar or glass vial)[1].

  • Secondary Packaging: Place the primary container into a designated solid hazardous waste bin lined with a transparent, compatible poly-bag.

  • Self-Validation Check: Weigh the container before and after adding the waste. Log the exact mass on the waste manifest to maintain strict RCRA mass-balance compliance[3].

Protocol B: Liquid Waste (Organic Solutions)

Use this protocol for stock solutions dissolved in DMSO, Methanol, Acetonitrile, or DCM.

  • Segregation: Identify the solvent. If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to Halogenated Waste . If in DMSO or Methanol, route to Non-Halogenated Waste .

  • Transfer: Using a dedicated, grounded funnel, slowly pour the solution into the appropriate 5-gallon Satellite Accumulation Area (SAA) carboy.

  • Self-Validation Check: Ensure the carboy is not filled beyond the neck (leave at least 1-2 inches of headspace for vapor expansion)[1]. Cap the carboy immediately after the transfer is complete.

Protocol C: Liquid Waste (Aqueous Buffers)

Use this protocol for assay buffers or HPLC aqueous mobile phases containing the compound.

  • pH Verification: Before mixing aqueous waste with bulk organic waste, test the pH using indicator paper. Ensure the pH is between 5.0 and 9.0. Causality: Highly acidic or basic aqueous solutions can trigger exothermic reactions or gas evolution when introduced to mixed organic waste carboys.

  • Transfer: Pour the neutralized aqueous waste into the Non-Halogenated Organic Waste carboy. Do not pour down the drain[1].

  • Self-Validation Check: Observe the carboy for 30 seconds after addition for any signs of bubbling or heat generation before sealing the cap tightly.

Satellite Accumulation Area (SAA) Logistics

Under EPA Subpart K regulations, hazardous waste must be accumulated at or near the point of generation, under the control of the operator[3]. Maintaining a compliant SAA is critical for laboratory safety and passing environmental audits.

SAAWorkflow Gen Waste Generated At Bench Label Apply RCRA Label (Name, Date, Hazards) Gen->Label Store Place in Secondary Containment (SAA) Label->Store Check Weekly Inspection (Self-Validation) Store->Check Limit Volume Limit Reached? (55 Gal or 1 Qt Acutely Tox) Check->Limit Limit->Store No Transfer Transfer to Central Accumulation Area (CAA) Limit->Transfer Yes (Within 3 Days)

Self-validating Satellite Accumulation Area (SAA) compliance workflow.

Table 2: SAA Compliance Metrics

MetricRegulatory RequirementSelf-Validation Check
Volume Limit Max 55 gallons of general hazardous waste, or 1 quart of acutely toxic waste[5].Visual inspection of the carboy fill line during weekly lab walk-throughs.
Time Limit Containers must be removed to the Central Accumulation Area within 3 days of becoming full[1].Cross-reference the "Accumulation Start Date" on the RCRA label.
Containment Secondary containment tray is mandatory[2].Physically touch the tray weekly to ensure it is dry and free of micro-spills.
Labeling Must explicitly state "Hazardous Waste" and list all chemical constituents[5].Verify that "3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid" is spelled out (no abbreviations).

References

  • Title: Managing Hazardous Waste in Academic Laboratories (Subpart K) Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: ACS Guidelines for Chemical Laboratory Safety Source: American Chemical Society (ACS) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Handling novel active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not just...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not just as a checklist of rules, but as an exercise in predictive risk management based on molecular structure.

Below is the comprehensive safety, handling, and operational guide for 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid .

Structural Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule to understand its physical and toxicological behavior:

  • The 1,4-Diazepane Core: This molecule contains a homopiperazine (diazepane) ring. Structurally related piperazine derivatives are known to be corrosive, causing severe skin burns, eye damage, and carrying a high risk of respiratory sensitization (asthma-like symptoms) upon inhalation of particulate dust[1][2].

  • Zwitterionic Character: The combination of a basic tertiary amine and an acidic propanoic acid moiety renders this molecule a zwitterion at physiological pH. While zwitterions generally exhibit poor passive transdermal absorption across intact stratum corneum due to their charge distribution[3], any compromise to the skin barrier (e.g., micro-abrasions) can increase systemic absorption exponentially[4].

  • Unknown Systemic Toxicity: As a specialized research chemical, it lacks a comprehensive, long-term toxicological profile. Following Prudent Practices in the Laboratory, personnel must conduct their work under conditions that minimize risks from unknown hazardous substances, defaulting to strict engineering controls and avoiding practices like "sniff-testing"[5].

Personal Protective Equipment (PPE) Matrix

Because the physical state of the chemical dictates the exposure route, your PPE must adapt to the workflow. Powders present an inhalation hazard; solutions present a dermal penetration hazard.

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Face ANSI Z87.1 Chemical Splash Goggles. (Add a face shield for volumes >500 mL).Protects against corrosive diazepane dust and solvent splashes that can cause severe, permanent eye damage[1].
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of aerosolized powders, which can trigger severe allergic respiratory sensitization and asthma-like attacks[2].
Dermal (Hands) Dry Powder: Double-layer Nitrile gloves.In DMSO/DMF: Butyl rubber or Neoprene outer glove over Nitrile inner glove.If solubilized in DMSO, the solvent acts as a rapid penetration enhancer, carrying the zwitterion directly through standard nitrile and the stratum corneum.
Body Flame-Resistant (FR) Lab Coat (fully buttoned), long pants, closed-toe non-porous shoes.Provides a physical barrier against spills. Zwitterions require direct skin contact to absorb; eliminating exposed skin mitigates this risk[4].

Operational Workflow: Step-by-Step Methodology

The following protocol is a self-validating system designed to contain the API at its most volatile stage: the dry powder weighing phase.

Phase 1: Environmental Preparation & Weighing

  • Verify Containment: Conduct all powder handling inside a ventilated balance enclosure or a certified chemical fume hood. Verify inward airflow before opening the chemical vial.

  • Static Mitigation: Diazepane derivatives often present as statically charged, "fluffy" powders that repel from metal spatulas and aerosolize easily. Use a static-dissipative weigh boat or wipe standard weigh boats with a damp lint-free cloth prior to taring.

  • Transfer: Use a micro-spatula to carefully transfer the desired mass. Cap the source vial immediately after use to prevent ambient moisture absorption (hygroscopicity is common in piperazine/diazepane salts)[2].

Phase 2: Solubilization & Reaction Setup

  • Solvent Addition: Add your solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the weigh boat or transfer the solid to a vial before adding solvent. Never add dry powder to a vigorously stirring solvent, as this generates hazardous aerosols.

  • Seal and Sonicate: Cap the vial tightly before vortexing or sonicating to assist dissolution.

  • System Transfer: Once in a liquid state, the inhalation risk drops significantly, but the dermal risk increases. Transfer the solution to your primary reaction vessel using a sealed syringe or automated micropipette.

Emergency Response & Waste Management Plan

Spill Response Protocol:

  • Dry Powder Spill: Do not sweep, as this aerosolizes the corrosive dust. Gently cover the powder with damp paper towels (using water or a mild solvent) to suppress dust, then wipe it up. Place contaminated towels in a sealed hazardous waste bag.

  • Liquid Spill: Absorb with inert materials (vermiculite or universal spill pads). Wash the area thoroughly with soap and water, as the zwitterionic nature makes it highly water-soluble in its ionized state.

Disposal Plan:

  • Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in a solid hazardous waste container approved for toxic organics.

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (if dissolved in DMSO/DMF/Alcohols) or Aqueous Waste (if in biological buffers). Do not mix with strong oxidizing agents or strong acids, as violent reactions can occur with the amine core[1].

Workflow Visualization

API_Handling_Workflow N1 1. Risk Assessment & PPE Verification N2 2. Powder Weighing (Ventilated Enclosure) N1->N2 Proceed to Weighing N3 3. Solubilization (DMSO/Buffer) N2->N3 Add Solvent (Minimize Aerosols) N4 4. Reaction Setup (Chemical Fume Hood) N3->N4 Transfer Liquid N5 5. Decontamination & Waste Disposal N4->N5 Workflow Complete

API Handling Workflow: From powder weighing to waste disposal.

References

  • Working with Chemicals - Prudent Practices in the Laboratory | National Institutes of Health (NIH) |[Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% | Cole-Parmer |[Link]

  • Appendix C: Commissioned Paper: Topical Dosage Form Development and Evaluation | National Academies Press |[Link]

  • Environmental and Human Safety of Major Surfactants | American Cleaning Institute |[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.